molecular formula C40H76O2 B12644885 Behenyl linoleate CAS No. 204688-40-4

Behenyl linoleate

Cat. No.: B12644885
CAS No.: 204688-40-4
M. Wt: 589.0 g/mol
InChI Key: WBQCFLFBQKAZCD-IZZOXVKHSA-N
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Description

Behenyl linoleate is a wax ester.

Properties

CAS No.

204688-40-4

Molecular Formula

C40H76O2

Molecular Weight

589.0 g/mol

IUPAC Name

docosyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h12,14,18,24H,3-11,13,15-17,19-23,25-39H2,1-2H3/b14-12-,24-18-

InChI Key

WBQCFLFBQKAZCD-IZZOXVKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Foundational & Exploratory

Behenyl Linoleate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl linoleate (B1235992) (docosyl linoleate) is a wax ester of significant interest in the pharmaceutical, cosmetic, and material science industries due to its unique physicochemical properties. As a long-chain ester, it offers benefits such as emolliency, lubrication, and controlled release in various formulations. This technical guide provides an in-depth overview of the synthesis and characterization of behenyl linoleate. It details both enzymatic and chemical synthesis routes, offering comprehensive experimental protocols. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization of this compound, including spectroscopic and thermal analysis methods. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is the ester formed from the reaction of behenyl alcohol, a 22-carbon saturated fatty alcohol, and linoleic acid, an 18-carbon polyunsaturated omega-6 fatty acid.[1] Its molecular structure, combining a long saturated alkyl chain with a flexible unsaturated acyl chain, imparts desirable properties for a range of applications. In cosmetics, it can function as a non-greasy emollient and film-forming agent. In pharmaceuticals, it holds potential as an excipient in topical drug delivery systems and as a component in lipid-based nanoparticles. The synthesis of this compound can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, purity, and environmental impact. Accurate and comprehensive characterization is crucial to ensure the quality, purity, and performance of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 204688-40-4[1]
Molecular Formula C40H76O2[1]
Molecular Weight 589.03 g/mol [1]
Synonyms Docosyl (9Z,12Z)-9,12-octadecadienoate[1]
Physical State Solid[1]
Purity (typical) >99%[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of behenyl alcohol and linoleic acid. This can be accomplished via two main routes: lipase-catalyzed enzymatic synthesis and acid-catalyzed chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a green and highly specific method for esterification. It proceeds under mild reaction conditions, minimizing by-product formation and energy consumption. Immobilized lipases are often preferred as they can be easily recovered and reused.

Materials:

  • Behenyl alcohol

  • Linoleic acid

  • Immobilized lipase (B570770) (e.g., from Candida antarctica, Novozym® 435)

  • Anhydrous solvent (e.g., n-hexane, optional for solvent-based reactions)

  • Molecular sieves (for water removal)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of behenyl alcohol and linoleic acid.

  • If a solvent-based reaction is desired, add anhydrous n-hexane. For a solvent-free system, proceed without solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, which helps to drive the reaction towards the product.

  • The reaction mixture is incubated at a controlled temperature, typically between 40-60°C, with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by titrating the remaining free fatty acid content.

  • Once the reaction reaches completion (or equilibrium), the enzyme is removed by filtration.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude this compound can be further purified by column chromatography on silica (B1680970) gel.

DOT Diagram: Enzymatic Synthesis Workflow

Enzymatic_Synthesis Reactants Behenyl Alcohol + Linoleic Acid Reaction Reaction Vessel (40-60°C, stirring) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Solvent Solvent (optional) + Molecular Sieves Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation (if applicable) Filtration->Evaporation Purification Column Chromatography Filtration->Purification If solvent-free Evaporation->Purification Product Pure this compound Purification->Product

Enzymatic synthesis workflow for this compound.
Chemical Synthesis

Acid-catalyzed esterification is a traditional and effective method for producing esters. It typically requires higher temperatures and the use of a strong acid catalyst.

Materials:

  • Behenyl alcohol

  • Linoleic acid

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add behenyl alcohol, linoleic acid (in a slight molar excess), and anhydrous toluene.

  • Add a catalytic amount of the acid catalyst (e.g., 1-2 mol%).

  • Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

DOT Diagram: Chemical Synthesis Workflow

Chemical_Synthesis Reactants Behenyl Alcohol + Linoleic Acid Reaction Reflux with Dean-Stark Trap Reactants->Reaction Catalyst Acid Catalyst + Toluene Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying with Na2SO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Acid-catalyzed synthesis workflow for this compound.
Comparison of Synthesis Methods

Table 2: Comparison of Enzymatic and Chemical Synthesis of Long-Chain Esters

ParameterEnzymatic SynthesisAcid-Catalyzed Synthesis
Catalyst Immobilized LipaseStrong Acid (e.g., H2SO4)
Reaction Temperature Mild (40-60°C)High (Reflux)
Reaction Time Can be longer, but optimizableTypically several hours
Yield Generally high (>90%)High (>90%)
Selectivity HighLower, potential for side reactions
By-products MinimalPotential for colored impurities
Catalyst Reusability Yes (immobilized enzymes)Difficult for homogeneous catalysts
Environmental Impact Lower (greener process)Higher

Characterization of this compound

A combination of spectroscopic and thermal analysis techniques is employed to confirm the structure, purity, and thermal properties of the synthesized this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching vibration and the disappearance of the broad O-H stretching band of the carboxylic acid.

Table 3: Typical FT-IR Spectral Data for Long-Chain Esters

Wavenumber (cm⁻¹)Assignment
~3010=C-H stretching (alkene)
2920-2850C-H stretching (alkane)
~1740C=O stretching (ester)[2]
~1170C-O stretching (ester)

Instrument: Fourier Transform Infrared Spectrometer Sample Preparation: A small amount of the sample is placed directly on the ATR crystal, or a thin film is cast on a salt plate (e.g., KBr). Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)ProtonsMultiplicity
~5.34-CH=CH-m
~4.05-O-CH₂- (behenyl)t
~2.77=CH-CH₂-CH=t
~2.28-CH₂-COO-t
~2.05-CH₂-CH=m
~1.62-O-CH₂-CH₂-p
~1.25-(CH₂)n-s (br)
~0.88-CH₃t

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Carbon
~173.3C=O
~130.2, 128.0-CH=CH-
~64.4-O-CH₂- (behenyl)
~34.4-CH₂-COO-
~31.9 - 22.7-(CH₂)n-
~25.6=CH-CH₂-CH=
~14.1-CH₃

Instrument: NMR Spectrometer (e.g., 400 MHz or higher) Solvent: Deuterated chloroform (B151607) (CDCl₃) Procedure:

  • Dissolve a small amount of the purified this compound in CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of this compound and to confirm its molecular weight. The sample is typically derivatized to a more volatile form (e.g., by transesterification to the corresponding fatty acid methyl ester) for GC analysis.[3]

Table 6: Expected GC-MS Data for this compound (as methyl linoleate derivative)

ParameterValue
Molecular Ion (M⁺) of Methyl Linoleate m/z 294
Key Fragmentation Ions of Methyl Linoleate m/z 67 (base peak), 81, 95[3][4]

Instrument: Gas Chromatograph coupled to a Mass Spectrometer Derivatization (Transesterification):

  • React a small amount of this compound with methanolic HCl or BF₃-methanol to form methyl linoleate.

  • Extract the methyl ester into hexane. GC Conditions:

  • Column: A suitable capillary column (e.g., DB-23, HP-5MS).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100°C and ramping to 240°C. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: m/z 50-600.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point, crystallization behavior, and thermal stability.

Table 7: Expected Thermal Analysis Data for a Long-Chain Wax Ester

TechniqueParameterExpected Observation
DSC Melting Point (Tm)A sharp endothermic peak.
Crystallization Temp (Tc)An exothermic peak upon cooling.
TGA Decomposition Temp (Td)A sharp weight loss indicating thermal decomposition.

Instrument: DSC or TGA instrument Procedure:

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum pan.

  • For DSC, heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to observe melting, then cool at the same rate to observe crystallization.

  • For TGA, heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a high temperature (e.g., 600°C) to observe decomposition.

DOT Diagram: Characterization Workflow

Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis Product Synthesized this compound FTIR FT-IR Product->FTIR Functional Groups NMR NMR (1H, 13C) Product->NMR Structure Elucidation GCMS GC-MS Product->GCMS Purity & Mol. Weight DSC DSC Product->DSC Melting/Crystallization TGA TGA Product->TGA Thermal Stability

Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. Both enzymatic and chemical synthesis methods have been detailed, offering researchers flexibility based on their specific needs and resources. The analytical protocols described, including FT-IR, NMR, GC-MS, and thermal analysis, provide a robust framework for the thorough characterization of the synthesized product, ensuring its identity, purity, and suitability for its intended application. The structured presentation of data and workflows aims to support researchers, scientists, and drug development professionals in the successful synthesis and analysis of this promising wax ester.

References

An In-depth Technical Guide to the Physicochemical Properties of Behenyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl linoleate (B1235992) (C40H76O2), a wax ester formed from the esterification of behenyl alcohol and linoleic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries.[1][2][3][4] Its potential applications in drug delivery systems, owing to its lipidic nature, necessitate a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known characteristics of behenyl linoleate, details experimental protocols for their determination, and outlines key analytical techniques for its characterization.

The molecular formula of this compound is C40H76O2, and it has a molecular weight of 589.03 g/mol .[1][2][3][4] Commercial suppliers offer this compound with a purity of over 99%.[1][2][3][4] While some sources describe its physical state as a solid, others refer to it as an oil, suggesting its melting point may be close to ambient temperature or that its physical state is dependent on its specific isomeric form and purity.[2][5]

Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueExperimental Protocol/Notes
Molecular Formula C40H76O2[1][2][3][4]-
Molecular Weight 589.03 g/mol [1][2][3][4]-
CAS Number 914926-16-2[1]-
Appearance Reported as both a solid and a pale purple to light pink oil.[2][5]Visual inspection at ambient temperature.
Melting Point Not definitively reported. As a long-chain, unsaturated wax ester, it is expected to have a lower melting point than its saturated analogue, behenyl behenate (B1239552) (70-74°C).[6] The presence of two double bonds in the linoleate portion significantly lowers the melting point.[7]Differential Scanning Calorimetry (DSC) is the recommended method.[8][9][10]
Boiling Point Not reported. Expected to be very high due to its large molecular weight.High-temperature gas chromatography can provide an estimated retention time, but decomposition may occur before boiling.
Density Not definitively reported. The density of similar long-chain fatty acid esters is typically in the range of 0.85-0.90 g/cm³ at room temperature.[11]Oscillating U-tube densitometer. Measurements should be performed on the liquid state at a controlled temperature.
Viscosity Not definitively reported. As a long-chain ester, it is expected to be more viscous than smaller esters. The viscosity of waxes is highly temperature-dependent.[2][12]Rotational viscometer or rheometer at a controlled temperature.
Solubility Insoluble in water.[13] Soluble in nonpolar organic solvents like hexane, chloroform, and toluene.[1][14] Sparingly soluble in ethanol.[1][15]Visual assessment of miscibility in various solvents at a controlled temperature.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 100°C).

    • Hold at the high temperature for a few minutes to ensure complete melting and erase thermal history.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the second heating curve. The onset and offset temperatures of the transition provide the melting range.[10]

Determination of Density

Objective: To measure the density of this compound in its liquid state.

Methodology:

  • Instrument: An oscillating U-tube densitometer is a suitable instrument.

  • Temperature Control: Ensure the instrument's sample cell is equilibrated at the desired measurement temperature (e.g., 25°C, 40°C, 60°C) using a water bath or Peltier element.

  • Calibration: Calibrate the instrument with dry air and deionized water at the measurement temperature.

  • Sample Introduction: If this compound is a solid at room temperature, melt it by gentle heating and then inject the liquid sample into the densitometer, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation period of the U-tube filled with the sample and calculates the density.

  • Replicates: Perform multiple measurements and report the average density and standard deviation.

Determination of Viscosity

Objective: To measure the dynamic viscosity of this compound at different temperatures.

Methodology:

  • Instrument: A rotational viscometer or rheometer equipped with a suitable measuring geometry (e.g., cone-plate or parallel-plate).

  • Temperature Control: Use a temperature-controlled sample stage to maintain the desired measurement temperature.

  • Sample Loading: If solid, melt the this compound and place the required amount onto the lower plate of the instrument.

  • Measurement: Lower the upper geometry to the correct gap setting. Apply a range of shear rates and record the corresponding shear stress to determine the viscosity. For a Newtonian fluid, the viscosity will be independent of the shear rate.

  • Temperature Sweep: Perform measurements at various temperatures to characterize the temperature dependence of the viscosity.

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology:

  • Qualitative Assessment:

    • Place a small amount of this compound (e.g., 100 mg) into separate test tubes.

    • Add a fixed volume (e.g., 2 mL) of different solvents (e.g., water, ethanol, chloroform, hexane, acetone) to each tube.

    • Vortex the tubes and visually inspect for dissolution at room temperature. Gentle heating may be applied to assess solubility at elevated temperatures.

  • Quantitative Assessment (e.g., by HPLC):

    • Prepare saturated solutions of this compound in the solvent of interest at a controlled temperature by adding an excess of the compound and stirring for an extended period.

    • Filter the saturated solution to remove undissolved solid.

    • Dilute an aliquot of the clear supernatant with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a suitable detector (e.g., ELSD or MS).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. Due to the high molecular weight and low volatility of intact wax esters, high-temperature GC methods are required.[1]

Experimental Protocol for High-Temperature GC-MS:

  • Column: A high-temperature, low-bleed capillary column (e.g., DB-1HT).[1]

  • Injector: Use a high-temperature injector, and a splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A typical program would start at a moderate temperature (e.g., 150°C), ramp up to a high final temperature (e.g., 380-400°C), and hold to ensure elution of the high molecular weight ester.[1]

  • Mass Spectrometer: Electron ionization (EI) is commonly used. The mass spectrum of this compound will show characteristic fragment ions corresponding to the behenyl alcohol and linoleic acid moieties, allowing for structural confirmation.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound, particularly for purity determination and quantification, as it can be performed at or near ambient temperature, avoiding thermal degradation.[17][18]

Experimental Protocol for HPLC Analysis:

  • Column: A reversed-phase C18 or C30 column is typically used.

  • Mobile Phase: A gradient of a non-polar organic solvent (e.g., acetonitrile, methanol) and a more polar solvent (e.g., water or isopropanol) is common.

  • Detector: As this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred for detection.[17]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of behenyl alcohol and linoleic acid, or through enzymatic synthesis.[17]

Acid-Catalyzed Esterification Protocol:

  • Combine linoleic acid (1 equivalent) and behenyl alcohol (1-1.2 equivalents) in a round-bottom flask with a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Heat the mixture to reflux and remove the water byproduct using a Dean-Stark apparatus to drive the reaction to completion.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[17]

Enzymatic Synthesis Protocol:

  • Combine linoleic acid and behenyl alcohol in a suitable molar ratio in a reaction vessel. A solvent-free system can often be used.

  • Add an immobilized lipase (B570770) (e.g., Novozym 435) to the mixture.

  • Heat the mixture to the optimal temperature for the enzyme (typically 40-60°C) with stirring.

  • Monitor the reaction progress.

  • After the reaction, the immobilized enzyme can be removed by filtration for reuse.

  • The product can be used directly or further purified if necessary.[17]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures for the characterization of this compound.

Physicochemical_Characterization_Workflow Physicochemical Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Analytical Characterization Synthesis Synthesis (Esterification) Purification Purification (Column Chromatography) Synthesis->Purification MeltingPoint Melting Point (DSC) Purification->MeltingPoint Density Density (Densitometer) Purification->Density Viscosity Viscosity (Viscometer) Purification->Viscosity Solubility Solubility (Visual/HPLC) Purification->Solubility GCMS Purity & Identity (GC-MS) Purification->GCMS Purification->GCMS HPLC Purity & Quantification (HPLC-ELSD/MS) Purification->HPLC Purification->HPLC

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Sample This compound Sample GCMS_Prep Sample Preparation (Dissolution) Sample->GCMS_Prep HPLC_Prep Sample Preparation (Dissolution) Sample->HPLC_Prep GCMS_Analysis High-Temp GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Data Analysis (Impurity Identification) GCMS_Analysis->GCMS_Data HPLC_Analysis RP-HPLC-ELSD/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Analysis (Purity Quantification) HPLC_Analysis->HPLC_Data

Caption: Comparative workflow for purity analysis of this compound using GC-MS and HPLC.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While some key quantitative data remains to be experimentally determined, the provided protocols offer a clear path for the comprehensive characterization of this promising lipid-based material. The detailed methodologies for synthesis, purification, and analysis will aid in ensuring the quality and consistency of this compound for its application in advanced formulations. Further research to establish a complete physicochemical profile is highly encouraged to facilitate its broader use in pharmaceutical and cosmetic sciences.

References

Behenyl Linoleate (CAS 204688-40-4): A Technical Guide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of behenyl linoleate (B1235992) based on available chemical data and extrapolations from research on structurally similar compounds. As of this writing, in-depth experimental research specifically on behenyl linoleate (CAS 204688-40-4) is limited in publicly accessible scientific literature. The proposed experimental protocols are therefore hypothetical and would require significant optimization.

Introduction

This compound, with the CAS number 204688-40-4, is a wax ester. It is the ester of behenyl alcohol (a 22-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated omega-6 fatty acid). Structurally, it is a large, lipophilic molecule. While specific research on this ester is sparse, its identity as a wax ester suggests potential applications in pharmaceutical formulations, particularly in drug delivery systems, owing to its physicochemical properties. This guide aims to consolidate the available information on this compound and to provide a framework for its potential application and study in research and drug development, drawing parallels with more extensively studied wax esters.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. This information is critical for its evaluation as a potential excipient in drug formulations.

PropertyValueSource
CAS Number 204688-40-4N/A
Molecular Formula C40H76O2N/A
Molecular Weight 589.03 g/mol N/A
Appearance Pale purple to light pink oilN/A
Purity >99%N/A
Synonyms Docosyl (9Z,12Z)-9,12-octadecadienoateN/A
Storage -20°C for pure form (up to 3 years), -80°C in solvent (up to 6 months)N/A

Potential Applications in Drug Development

Based on the applications of structurally similar long-chain fatty acid esters and waxes in the pharmaceutical industry, this compound could potentially be utilized in the following areas:

  • Nanoemulsions and Solid Lipid Nanoparticles (SLNs): Due to its lipophilic nature, this compound could serve as a lipid matrix component in nanoemulsions and SLNs. These formulations are used to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Controlled-Release Formulations: As a wax-like substance, it may act as a matrix-forming agent in oral solid dosage forms to achieve sustained or controlled drug release.

  • Topical Formulations: Its properties as an emollient and evaporation retardant suggest its potential use in creams, ointments, and other topical delivery systems to enhance skin hydration and drug penetration.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for the synthesis, formulation, and characterization of this compound-based drug delivery systems. These are based on established methods for similar wax esters and would require optimization.

Synthesis of this compound

A potential route for the synthesis of this compound is through the esterification of behenyl alcohol and linoleic acid. This can be achieved via chemical or enzymatic methods.

4.1.1. Enzymatic Esterification

  • Materials: Behenyl alcohol, linoleic acid, immobilized lipase (B570770) (e.g., Novozym® 435), and an organic solvent (e.g., n-hexane).

  • Procedure:

    • Dissolve equimolar amounts of behenyl alcohol and linoleic acid in n-hexane.

    • Add the immobilized lipase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 60°C) with constant stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, remove the enzyme by filtration.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting this compound using column chromatography.

G cluster_synthesis Proposed Synthesis of this compound reactants Behenyl Alcohol + Linoleic Acid reaction Incubation with Stirring (e.g., 60°C) reactants->reaction solvent n-Hexane solvent->reaction enzyme Immobilized Lipase enzyme->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification product This compound purification->product

Caption: Proposed workflow for the enzymatic synthesis of this compound.

Formulation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization method for preparing SLNs using this compound as the lipid matrix.

  • Materials: this compound, a model drug, a surfactant (e.g., Tween® 80), and purified water.

  • Procedure:

    • Melt the this compound at a temperature above its melting point.

    • Disperse or dissolve the model drug in the molten lipid.

    • Heat the aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., using an Ultra-Turrax®) to form a coarse pre-emulsion.

    • Subject the pre-emulsion to high-pressure homogenization for several cycles.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

G cluster_sln_formulation Formulation of this compound SLNs cluster_phases Phase Preparation lipid_phase Melt this compound + Drug pre_emulsion High-Speed Homogenization (Pre-emulsion formation) lipid_phase->pre_emulsion aqueous_phase Heat Aqueous Surfactant Solution aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling and Solidification homogenization->cooling slns This compound SLNs cooling->slns

Caption: Proposed workflow for the formulation of this compound SLNs.

Characterization of this compound SLNs

The produced SLNs should be characterized to ensure quality and predict their in vivo performance.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A PDI below 0.3 indicates a narrow size distribution.

  • Zeta Potential: Determined using electrophoretic light scattering to assess the surface charge and predict the physical stability of the nanoparticle dispersion.

  • Entrapment Efficiency (EE) and Drug Loading (DL): Calculated after separating the free drug from the SLNs (e.g., by ultracentrifugation). The amount of encapsulated drug is quantified using a suitable analytical method like HPLC.

    • EE (%) = (Total drug - Free drug) / Total drug * 100

    • DL (%) = (Total drug - Free drug) / Total lipid * 100

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • In Vitro Drug Release: Studied using a dialysis bag method in a suitable release medium to determine the drug release profile over time.

G cluster_characterization Characterization of this compound SLNs sln_sample SLN Dispersion dls DLS (Size, PDI) sln_sample->dls zeta Zeta Potential sln_sample->zeta separation Separation of Free Drug sln_sample->separation tem_sem TEM/SEM (Morphology) sln_sample->tem_sem release In Vitro Release Study sln_sample->release quantification Drug Quantification (HPLC) separation->quantification ee_dl Calculate EE & DL quantification->ee_dl

Caption: Proposed workflow for the characterization of this compound SLNs.

Conclusion

This compound is a wax ester with potential for use in pharmaceutical applications, particularly in the development of novel drug delivery systems. Although direct research on this specific compound is currently lacking, its structural similarity to other well-characterized lipid excipients provides a strong basis for its investigation. The proposed experimental frameworks for synthesis, formulation, and characterization are intended to serve as a starting point for researchers and drug development professionals interested in exploring the utility of this compound. Further research is essential to fully elucidate its properties and establish its efficacy and safety as a pharmaceutical excipient.

The Unseen Potential: A Technical Guide to the Biological Activity of Unsaturated Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated wax esters, long-chain esters of unsaturated fatty acids and fatty alcohols, are emerging from the shadow of their more well-known lipid counterparts.[1][2] Traditionally recognized for their roles in energy storage in marine ecosystems and as structural components in plants, recent scientific inquiry has unveiled a potent and diverse range of biological activities with significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the biological activities of unsaturated wax esters, focusing on their anti-inflammatory, metabolic, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals.

Composition and Sources of Unsaturated Wax Esters

Unsaturated wax esters are predominantly found in marine organisms, with the copepod Calanus finmarchicus being a particularly rich source. The oil extracted from this species, Calanus oil, is composed of over 85% wax esters.[3] These esters are characterized by a unique combination of long-chain monounsaturated fatty alcohols and a diverse array of fatty acids, including the omega-3 fatty acids eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and stearidonic acid (SDA). A detailed breakdown of the fatty acid and fatty alcohol composition of Calanus oil is presented in Table 1. Jojoba oil is another significant plant-based source of unsaturated wax esters.

Quantitative Data on Biological Activities

The biological efficacy of unsaturated wax esters has been quantified in a number of studies. The following tables summarize key quantitative data from preclinical and clinical research.

Table 1: Fatty Acid and Fatty Alcohol Composition of Wax Esters from Calanus finmarchicus Oil
ComponentPercentage (%)
Total Fatty Acids >46%
- Eicosapentaenoic acid (EPA)>3%
- Docosahexaenoic acid (DHA)>4%
- Stearidonic acid (SDA)>4%
Total Fatty Alcohols >28%
- C20:1 n-9 Fatty Alcohol>9%
- C22:1 n-11 Fatty Alcohol>12%
Wax Esters >85%
Astaxanthin 600 – 2600 mg/kg

Data sourced from the Therapeutic Goods Administration (TGA) specifications for Calanus finmarchicus oil.

Table 2: Clinical Trial Data on Calanus Oil Supplementation (12 weeks, 4g/day)
ParameterBaseline (Mean ± SD)Post-intervention (Mean ± SD)p-value
E/A ratioValue not specifiedValue not specified0.023
Metabolic Syndrome Severity Score0.76 ± 0.580.41 ± 0.53< 0.001
TyG-WHtR Index6.34 ± 0.795.97 ± 0.76< 0.001
Diastolic Blood Pressure (mmHg)81.08 ± 8.6678.53 ± 9.220.047
Resting Heart Rate (bpm)77.5 ± 8.7174.43 ± 7.190.047
Waist Circumference (cm)94.52 ± 8.98Value not specified0.049
Absolute Fat Mass (kg)Value not specifiedValue not specified0.003
Fasting Glucose (mg/dL)Value not specifiedValue not specified0.010
Triglycerides (mg/dL)151.9 ± 78.39119.9 ± 45.370.001
C-Reactive Protein (mg/L)2.78 ± 2.862.93 ± 3.52Not significant

This data is from a pilot study on obese and prediabetic women. The E/A ratio is a measure of diastolic function. The TyG-WHtR index is a marker of insulin (B600854) sensitivity.

Table 3: Antimicrobial Activity of Oleyl Oleate and Oleyl Palmitate
MicroorganismWax EsterMinimum Inhibitory Concentration (MIC)
Bacillus subtilisOleyl oleate20%
Oleyl palmitate20%
Staphylococcus aureusOleyl oleate20%
Oleyl palmitate20%

Data from a study on palm and olive-based wax esters. The MIC for Gram-negative bacteria (Escherichia coli and Salmonella typhimurium) could not be determined as the stock solution did not inhibit growth.

Mechanisms of Action: Key Signaling Pathways

Unsaturated wax esters exert their biological effects through the modulation of several key signaling pathways. The delayed hydrolysis of the wax ester bond in the digestive tract is thought to lead to a sustained release of bioactive fatty acids and fatty alcohols, which can then interact with various cellular receptors and signaling molecules.

G Protein-Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for long-chain unsaturated fatty acids. Activation of GPR120 by these fatty acids initiates a signaling cascade that has potent anti-inflammatory and insulin-sensitizing effects.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Unsaturated_Fatty_Acid Unsaturated Fatty Acid GPR120 GPR120 Unsaturated_Fatty_Acid->GPR120 Binds to Gq_protein Gq protein GPR120->Gq_protein Activates Beta_Arrestin_2 β-Arrestin 2 GPR120->Beta_Arrestin_2 Recruits PLC PLC Gq_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2_PKC Ca2+ / PKC IP3_DAG->Ca2_PKC Activate Insulin_Sensitization Insulin Sensitization Ca2_PKC->Insulin_Sensitization TAB1_TAK1 TAB1/TAK1 Beta_Arrestin_2->TAB1_TAK1 Inhibits NF_kB_Inhibition Inhibition of NF-κB Pathway TAB1_TAK1->NF_kB_Inhibition

Caption: GPR120 signaling pathway activated by unsaturated fatty acids.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Unsaturated fatty acids, released from wax esters, can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB_Complex IκB-NF-κB (Inactive) IkB->IkB_NF_kB_Complex NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates to IkB_NF_kB_Complex->NF_kB Releases Unsaturated_Fatty_Acids Unsaturated Fatty Acids Unsaturated_Fatty_Acids->IKK_Complex Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by unsaturated fatty acids.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Unsaturated fatty acids and their derivatives are known to be ligands for PPARs, and their activation can lead to beneficial metabolic effects.

PPAR_Signaling Unsaturated_Fatty_Acids Unsaturated Fatty Acids PPAR PPAR Unsaturated_Fatty_Acids->PPAR Activate PPAR_RXR_Heterodimer PPAR-RXR Heterodimer PPAR->PPAR_RXR_Heterodimer RXR RXR RXR->PPAR_RXR_Heterodimer PPRE PPRE PPAR_RXR_Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Metabolic Effects: - Fatty Acid Oxidation↑ - Glucose Uptake↑ - Adipogenesis Gene_Expression->Metabolic_Effects GCMS_Workflow Sample_Prep 1. Sample Preparation Dissolve 0.1–1.0 mg/mL wax ester in hexane, toluene, or ethanol. Injection 2. Injection Inject 1 µL into GC-MS. Sample_Prep->Injection GC_Separation 3. GC Separation Column: DB-1 HT fused-silica capillary (15 m x 0.25 mm, 0.10 µm film) Oven Program: 120°C to 390°C. Injection->GC_Separation MS_Detection 4. MS Detection Ionization: Electron Ionization (70 eV) Scan Range: m/z 50-920. GC_Separation->MS_Detection Data_Analysis 5. Data Analysis Identify and quantify wax esters based on mass spectra and retention times. MS_Detection->Data_Analysis

References

Enzymatic Synthesis of Behenyl Linoleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl linoleate (B1235992), a long-chain wax ester, holds significant promise in the pharmaceutical and cosmetic industries due to its unique physicochemical properties, such as emollience and film-forming capabilities. The enzymatic synthesis of this ester presents a green and efficient alternative to traditional chemical methods, offering high selectivity, mild reaction conditions, and catalyst reusability. This technical guide provides a comprehensive overview of the enzymatic synthesis of behenyl linoleate, focusing on the use of immobilized lipases. It details experimental protocols, summarizes key quantitative data, and visualizes the underlying processes to aid researchers in the development and optimization of this synthesis.

Introduction

Wax esters, naturally occurring lipids composed of long-chain fatty acids and fatty alcohols, are valued for their diverse applications. This compound (C40H76O2) is synthesized from behenyl alcohol (a 22-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid). The enzymatic route to this compound, typically employing lipases, offers several advantages over chemical synthesis, which often requires high temperatures and harsh catalysts. Enzymatic synthesis is characterized by its high specificity, leading to fewer byproducts and a purer end product. Immobilized enzymes, such as Novozym® 435 (lipase B from Candida antarctica), are frequently used to simplify catalyst recovery and reuse, enhancing the economic viability of the process.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is typically carried out via direct esterification of behenyl alcohol and linoleic acid. The reaction is catalyzed by a lipase (B570770), which facilitates the formation of an ester bond with the concurrent release of a water molecule.

Reaction Mechanism

The lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme.

ReactionMechanism E Lipase (E) E_LA E-LA Complex E->E_LA + LA BL This compound (Q) LA Linoleic Acid (A) F Acyl-Enzyme Intermediate (F) E_LA->F - H2O H2O Water (P) F_BA F-BA Complex F->F_BA + BA BA Behenyl Alcohol (B) F_BA->E - BL

Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize quantitative data from studies on the synthesis of long-chain wax esters, providing a basis for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for Enzymatic Synthesis of Wax Esters

ParameterValue RangeOptimal Value (Typical)Reference
Temperature (°C)40 - 7050 - 60[1]
Substrate Molar Ratio (Alcohol:Acid)1:1 - 1:31:1 - 1:1.5[2][3]
Enzyme Loading (% w/w of substrates)5 - 2010[2]
Reaction Time (hours)4 - 728 - 24[1]
Agitation Speed (rpm)150 - 250200

Table 2: Performance of Different Lipases in Wax Ester Synthesis

EnzymeSourceYield (%)Reference
Novozym® 435Candida antarctica90 - 98
Lipozyme® RM IMRhizomucor miehei85 - 94
Lipase from Candida sp. 99-125Candida sp.~72

Experimental Protocols

Materials
  • Linoleic Acid (≥99% purity)

  • Behenyl Alcohol (≥99% purity)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Hexane (B92381) (or other suitable organic solvent, optional for solvent-based reactions)

  • Molecular Sieves (3Å or 4Å, optional for water removal)

  • Ethanol (B145695) (for washing the enzyme)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel (for column chromatography)

Detailed Methodology for Enzymatic Synthesis

ExperimentalWorkflow start Start reactants Combine Linoleic Acid and Behenyl Alcohol (e.g., 1:1 molar ratio) start->reactants enzyme Add Immobilized Lipase (e.g., 10% w/w) reactants->enzyme reaction Incubate with Agitation (e.g., 55°C, 200 rpm, 24h) enzyme->reaction filtration Filter to Remove Enzyme reaction->filtration washing Wash with NaHCO3 and Water filtration->washing drying Dry with Anhydrous Na2SO4 washing->drying evaporation Evaporate Solvent drying->evaporation purification Purify by Column Chromatography evaporation->purification characterization Characterize Product (GC-MS, FTIR) purification->characterization end End characterization->end

Figure 2: General workflow for the enzymatic synthesis of this compound.

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of linoleic acid and behenyl alcohol. For a solvent-free system, gently heat the mixture to melt the behenyl alcohol. If a solvent is used, dissolve the reactants in a suitable solvent like hexane.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is 10% by weight of the total substrates.

  • Reaction: The reaction is carried out in a temperature-controlled shaker or a stirred-tank reactor. Typical conditions are 50-60°C with agitation at 200 rpm for 8-24 hours. To drive the equilibrium towards product formation, water, a byproduct of the reaction, can be removed by conducting the reaction under vacuum or by adding molecular sieves.

  • Enzyme Recovery: After the reaction, the immobilized enzyme is separated by simple filtration. The recovered enzyme can be washed with ethanol and dried for reuse in subsequent batches.

  • Work-up: The crude product is then diluted with a solvent like hexane and washed sequentially with a saturated sodium bicarbonate solution to remove any unreacted fatty acids, followed by washing with water to remove any remaining salts.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel to remove any remaining impurities.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the components of the reaction mixture. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and fragmentation patterns characteristic of the ester.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to confirm the formation of the ester bond. The spectrum of this compound will show a characteristic ester carbonyl (C=O) stretching vibration band around 1740 cm⁻¹. The disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the alcohol (around 3300 cm⁻¹) from the starting materials also indicates the progress of the reaction.

Conclusion

The enzymatic synthesis of this compound offers a sustainable and efficient method for producing this high-value wax ester. By optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high yields and purity can be achieved. The use of immobilized enzymes like Novozym® 435 facilitates catalyst reuse, making the process more cost-effective and environmentally friendly. This guide provides the foundational knowledge and protocols for researchers to successfully synthesize and characterize this compound for various applications in the pharmaceutical and cosmetic industries.

References

Behenyl Linoleate: A Technical Guide to its Potential as a Phase Change Material for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl linoleate (B1235992) (C40H76O2) is a long-chain wax ester formed from the esterification of behenyl alcohol (a C22 saturated fatty alcohol) and linoleic acid (a C18:2 unsaturated fatty acid).[1] Its unique molecular structure imparts specific thermal properties that make it a compelling candidate for investigation as a Phase Change Material (PCM), particularly for applications within the pharmaceutical and drug development sectors. PCMs are materials that absorb and release large amounts of latent heat at a nearly constant temperature during a phase transition (typically solid-liquid). This property can be harnessed for precise temperature regulation in applications such as temperature-responsive drug delivery systems and the thermal protection of sensitive biological materials. This technical guide provides an in-depth overview of the synthesis, thermal properties, and experimental characterization of behenyl linoleate as a potential PCM, along with its prospective applications in drug delivery.

Physicochemical and Thermal Properties

While specific experimental data for all thermal properties of pure this compound are not extensively available in the public literature, its characteristics can be inferred from studies on tear film lipids and the broader class of long-chain wax esters used as PCMs.

Research into the composition of the human tear film has identified this compound as one of a select group of wax esters that undergo a phase transition near physiological temperatures.[2][3][4][5] Studies indicate that these specific wax esters, including this compound, melt within approximately 2°C of 35°C.[4] This suggests a melting point that is highly relevant for biomedical applications.

The latent heat of fusion is a critical parameter for any PCM, representing its thermal energy storage capacity. While a precise value for this compound is not readily found, comparable long-chain wax esters, such as those found in beeswax, exhibit high latent heats. For example, white beeswax has a latent heat of 210.51 J/g.[6] It is reasonable to anticipate that this compound possesses a significant latent heat of fusion, likely falling within the typical range for fatty acid esters.

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueSource / Comment
Chemical Formula C40H76O2[1]
Molecular Weight 589.03 g/mol [1]
CAS Number 204688-40-4[1]
Melting Point ~33-37 °CEstimated from tear film lipid research.[2][3][4][5]
Latent Heat of Fusion Data not available. (Estimated range for similar wax esters: 170-220 J/g)Based on values for comparable materials like beeswax.[6]
Specific Heat Capacity Data not available.
Thermal Conductivity Data not available.
Thermal Stability Data not available.TGA would be required to determine the onset of degradation.

Synthesis of this compound

This compound is synthesized via the esterification of behenyl alcohol and linoleic acid. Several established methods for the synthesis of long-chain fatty acid esters can be adapted for this purpose. A common and effective approach is Fischer esterification, which involves reacting the fatty acid and alcohol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Behenyl alcohol

  • Linoleic acid

  • Toluene (or another suitable solvent to facilitate azeotropic removal of water)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sodium bisulfate, or concentrated sulfuric acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of behenyl alcohol and linoleic acid in toluene.

  • Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound product by column chromatography on silica gel, typically using a hexane/ethyl acetate (B1210297) gradient, to yield the pure ester.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants Behenyl Alcohol + Linoleic Acid + Catalyst in Toluene Reaction Heat to Reflux with Dean-Stark Apparatus Reactants->Reaction Esterification Workup Aqueous Workup (H2O, NaHCO3, Brine) Reaction->Workup After reaction completion Drying Dry over Na2SO4 & Concentrate Workup->Drying Purification Silica Gel Column Chromatography Drying->Purification Product Pure this compound Purification->Product G cluster_dsc DSC Experimental Workflow SamplePrep Weigh 5-10 mg of This compound into Aluminum Pan Heating1 Heat at 10°C/min to 60°C SamplePrep->Heating1 Isothermal Hold at 60°C for 5 min Heating1->Isothermal Erase thermal history Cooling Cool at 10°C/min to 0°C Isothermal->Cooling Heating2 Heat at 10°C/min to 60°C (Analysis Cycle) Cooling->Heating2 Analysis Determine: - Melting Point - Latent Heat - Solidification Point Heating2->Analysis G cluster_pcm_props Core Properties of this compound as a PCM cluster_apps Potential Drug Development Applications Props Phase Transition at ~35°C High Latent Heat Capacity App1 Temperature-Responsive Drug Delivery Props->App1 enables App2 Sustained-Release Oral Formulations Props->App2 enables App3 Thermal Protection of Biologics Props->App3 enables

References

Methodological & Application

Application Note & Protocol: Quantification of Behenyl Linoleate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantitative analysis of behenyl linoleate (B1235992) in various sample matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Charged Aerosol Detector (CAD).

Introduction

Behenyl linoleate is a wax ester, an ester of behenyl alcohol (a long-chain fatty alcohol) and linoleic acid (a polyunsaturated fatty acid). Its quantification is essential in various fields, including cosmetics, pharmaceuticals, and material science, for quality control, formulation development, and stability testing. Due to its high molecular weight and lack of a strong UV chromophore, traditional HPLC with UV detection is not ideal.[1] This application note details a robust RP-HPLC method coupled with a Charged Aerosol Detector (CAD), which is well-suited for the analysis of non-volatile compounds like this compound, offering high sensitivity and a wide dynamic range.[2]

Experimental

Materials and Reagents
  • Analytical Standard: this compound (>99% purity) (CAS: 914926-16-2 or 204688-40-4).[3][4]

  • HPLC Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water.

  • Sample Diluent: Isopropanol or a mixture of Acetonitrile/Isopropanol (1:1, v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector is recommended.

Parameter Condition
HPLC Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)
Mobile Phase A Methanol/Water (95:5, v/v)
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v)
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Settings Evaporation Temperature: 35°C, Nebulizer Gas (Nitrogen): 35 psi

Table 1: Mobile Phase Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.00100
25.00100
25.19010
30.09010

Protocol

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the sample diluent to achieve concentrations ranging from 5 µg/mL to 500 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general protocol for a lipid extract is provided below.

  • Accurately weigh a known amount of the sample.

  • Extract the lipids using a suitable organic solvent (e.g., hexane, chloroform/methanol).

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the sample diluent.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.[5]

Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standards Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Extract Sample->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Detection by CAD Separate->Detect Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify

Caption: HPLC analysis workflow for this compound quantification.

Data Presentation and Quantification

Calibration Curve

A calibration curve is constructed by plotting the peak area of the this compound standard against the corresponding concentration. A linear regression analysis is then performed.

Table 2: Example Calibration Data

Concentration (µg/mL) Peak Area (Arbitrary Units)
515,234
1031,056
50155,890
100312,450
250780,123
5001,555,678
Quantitative Results

The concentration of this compound in the sample is determined using the equation from the linear regression of the calibration curve.

Table 3: Quantification of this compound in a Sample

Sample ID Peak Area Calculated Concentration (µg/mL) Amount in Original Sample (mg/g)
Sample 1254,32181.416.3
Sample 2412,876132.226.4

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 4: Method Validation Summary

Parameter Acceptance Criteria Example Result
Linearity (R²) ≥ 0.9950.9992
Accuracy (% Recovery) 80 - 120%98.5%
Precision (% RSD) ≤ 15%2.5%
Limit of Detection (LOD) S/N ratio ≥ 31.5 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 105.0 µg/mL

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical components for the successful quantification of this compound.

G cluster_analyte Analyte Properties cluster_separation Separation Principle cluster_detection Detection Principle cluster_quantification Quantification Analyte This compound (High MW, Non-volatile, No Chromophore) Separation Reversed-Phase Chromatography Analyte->Separation drives selection of Detector Charged Aerosol Detector (CAD) Analyte->Detector necessitates StationaryPhase Stationary Phase (C18 - Nonpolar) MobilePhase Mobile Phase (Organic Gradient - Polar to Nonpolar) Mechanism Nebulization -> Droplet Charging -> Ion Measurement Signal Mass-Dependent Signal Mechanism->Signal Quant External Standard Calibration Signal->Quant

Caption: Key relationships in the HPLC-CAD method for this compound.

References

Application Notes and Protocols for Behenyl Linoleate in Controlled-Release Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable scarcity of published research specifically detailing the application of behenyl linoleate (B1235992) in controlled-release drug delivery systems. The following application notes and protocols are constructed based on the established use of structurally similar long-chain fatty acid esters, such as behenyl stearate (B1226849) and glyceryl behenate, in pharmaceutical formulations. These compounds share key physicochemical properties with behenyl linoleate, such as a solid state at room temperature and high lipophilicity, making them suitable surrogates for designing and evaluating controlled-release systems. The provided protocols are intended as a foundational guide and would necessitate optimization for specific formulations involving this compound.

Introduction to this compound in Controlled Drug Delivery

This compound (CAS 204688-40-4) is a wax ester formed from the esterification of behenyl alcohol and linoleic acid.[1] Its long alkyl chain imparts a solid, waxy texture and significant lipophilicity. These characteristics make it a promising candidate for the development of lipid-based controlled-release drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs).[2] SLNs are at the forefront of nanomedicine, offering advantages such as enhanced drug stability, controlled release kinetics, and the potential for targeted delivery.[3] The solid lipid matrix can protect encapsulated therapeutic agents from enzymatic degradation and harsh physiological environments, while providing sustained release over an extended period.[3]

Potential Advantages of this compound-Based SLNs:

  • Controlled Release: The solid, non-erodible lipid matrix can modulate the diffusion of the encapsulated drug, leading to a sustained release profile.[4]

  • Enhanced Bioavailability: For poorly water-soluble drugs, encapsulation in a lipid matrix can improve solubility and absorption.[3]

  • Improved Stability: The solid lipid core can protect labile drugs from chemical and enzymatic degradation.[3]

  • Biocompatibility: Composed of physiological lipids, SLNs are generally well-tolerated and biodegradable.[3]

Physicochemical Properties of this compound and Related Lipids

A comprehensive understanding of the physicochemical properties of the lipid excipient is crucial for designing effective controlled-release formulations.

PropertyThis compoundBehenyl StearateGlyceryl Behenate
Chemical Name Docosyl (9Z,12Z)-9,12-octadecadienoateDocosyl octadecanoateDocosanoin
CAS Number 204688-40-422413-03-230233-64-8
Molecular Formula C40H76O2C40H80O2C69H134O6
Molecular Weight 589.03 g/mol [1]593.06 g/mol 1059.7 g/mol
Melting Point (°C) Solid at room temperature (exact value not readily available)55-70~70

Experimental Protocols

The following protocols are adapted from established methods for the preparation and characterization of SLNs using lipids structurally similar to this compound.

Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This method is suitable for producing SLNs with a narrow size distribution and avoids the use of organic solvents.

Materials:

  • This compound (Solid Lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80, Lecithin)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature approximately 5-10°C above its melting point.

    • Dissolve the lipophilic drug in the molten lipid under continuous stirring to ensure homogeneity.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 3-5 minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.

    • Homogenize the pre-emulsion for several cycles (typically 3-5) at a pressure of 500-1500 bar.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Storage:

    • Store the SLN dispersion at 4°C.

Characterization of this compound SLNs

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the in vivo stability and behavior of the nanoparticles.

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Protocol:

  • Dilute the SLN dispersion with purified water to an appropriate concentration.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential at 25°C.

  • Perform measurements in triplicate to ensure reproducibility.

3.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)

EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.

Equipment:

  • Ultracentrifuge

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Protocol:

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation. The SLNs will form a pellet, leaving the free drug in the supernatant.

  • Quantification of Free Drug:

    • Carefully collect the supernatant and quantify the amount of free drug using a validated analytical method.

  • Calculation:

    • Calculate the EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3.2.3. In Vitro Drug Release Study

This study evaluates the rate and mechanism of drug release from the SLNs.

Equipment:

  • Dialysis membrane

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification

Protocol:

  • Place a known amount of the SLN dispersion into a dialysis bag.

  • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions.

  • Maintain the system at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released in the collected samples.

  • Plot the cumulative percentage of drug released against time.

Quantitative Data Summary (Representative Data from Glyceryl Behenate SLNs)

The following tables summarize quantitative data from studies on SLNs formulated with glyceryl behenate, a lipid structurally and functionally similar to this compound. This data provides an indication of the expected performance of this compound-based SLNs.

Table 1: Formulation and Physicochemical Properties of Donepezil-Loaded Glyceryl Behenate SLNs [5]

Formulation CodeDrug:Lipid RatioSurfactant Concentration (%)Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
F11:11.0150.3 ± 12.10.25 ± 0.03-18.5 ± 1.285.2 ± 4.5
F21:21.5125.8 ± 9.80.19 ± 0.02-22.1 ± 1.592.7 ± 3.8
Optimized 1:3 2.0 99.42 ± 7.26 0.173 -25.4 ± 1.8 96.72 ± 5.89

Table 2: In Vitro Drug Release of Donepezil from Optimized Glyceryl Behenate SLNs [5]

Time (hours)Cumulative Release (%)
115.2 ± 1.8
228.7 ± 2.5
445.1 ± 3.1
868.9 ± 4.2
1285.4 ± 5.1
2496.72 ± 5.89

Visualizations

experimental_workflow cluster_prep SLN Preparation cluster_char Characterization cluster_eval Further Evaluation prep1 Melt this compound & Dissolve Drug prep3 Form Pre-emulsion (High-Shear Homogenization) prep1->prep3 prep2 Prepare Aqueous Surfactant Solution prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Cooling & SLN Formation prep4->prep5 char1 Particle Size, PDI, Zeta Potential (DLS) prep5->char1 char2 Entrapment Efficiency & Drug Loading prep5->char2 char3 In Vitro Drug Release prep5->char3 char4 Morphology (TEM/SEM) prep5->char4 eval1 In Vivo Pharmacokinetics char1->eval1 char2->eval1 char3->eval1 eval2 Biocompatibility & Toxicity Studies eval1->eval2 signaling_pathway cluster_delivery Drug Delivery cluster_cell Cellular Interaction cluster_action Mechanism of Action sln This compound SLN (with encapsulated drug) release Sustained Drug Release sln->release membrane Cell Membrane sln->membrane Targeting receptor Target Receptor release->receptor internalization Internalization (e.g., Endocytosis) membrane->internalization pathway Intracellular Signaling Pathway receptor->pathway cytoplasm Cytoplasm internalization->cytoplasm cytoplasm->pathway nucleus Nucleus pathway->nucleus response Therapeutic Response nucleus->response

References

Application Notes and Protocols for Behenyl Linoleate in Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) represent a promising drug delivery platform, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents. These carriers are formulated from biocompatible and biodegradable lipids, presenting a viable alternative to polymeric nanoparticles. Behenyl linoleate (B1235992), a wax ester composed of behenyl alcohol and the unsaturated fatty acid, linoleic acid, is a potential candidate for the lipid matrix of SLNs. Its solid state at room temperature and physiological compatibility make it an interesting lipid for investigation in drug delivery systems.

The presence of the unsaturated linoleic acid moiety in behenyl linoleate is expected to create a less ordered, imperfect crystalline structure in the solid lipid matrix. This characteristic can be advantageous for enhancing drug loading capacity and minimizing drug expulsion during storage, a common challenge observed with highly crystalline lipid matrices. These application notes provide a comprehensive guide for the formulation and characterization of SLNs using this compound, with protocols adapted from well-established methods for similar long-chain fatty acid esters.

Physicochemical Properties of this compound

PropertyDescriptionReference
Chemical Name Docosyl (9Z,12Z)-9,12-octadecadienoate[1]
CAS Number 204688-40-4
Molecular Formula C40H76O2[1]
Molecular Weight 589.03 g/mol [1]
Physical State Solid[1]
Key Structural Feature Ester of a long-chain saturated fatty alcohol (behenyl alcohol) and a long-chain unsaturated fatty acid (linoleic acid).

The unsaturated nature of the linoleate portion is a critical factor that distinguishes it from more commonly used saturated lipids like glyceryl behenate (B1239552) or behenyl stearate. This can lead to a lower melting point and a less crystalline solid matrix, potentially influencing drug encapsulation and release kinetics.

Experimental Protocols

The following protocols are based on established methods for the preparation of SLNs with analogous lipids and serve as a starting point for the development of this compound-based formulations. Optimization of these protocols for this compound will be necessary.

Protocol 1: High-Pressure Homogenization (HPH)

This is a widely used and scalable method that avoids the use of organic solvents.

Materials:

  • This compound (Solid Lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80, Lecithin)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature approximately 5-10°C above its melting point.

    • Dissolve the lipophilic drug in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer to form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.

    • Homogenize the emulsion for several cycles (typically 3-5) at high pressure (e.g., 500-1500 bar).

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature to facilitate the solidification of the lipid and the formation of SLNs.

  • Storage:

    • Store the SLN dispersion at a suitable temperature (e.g., 4°C).

Protocol 2: Solvent Emulsification-Evaporation

This method is suitable for thermolabile drugs as it can be performed at lower temperatures.

Materials:

  • This compound (Solid Lipid)

  • Drug to be encapsulated

  • Organic solvent (e.g., ethanol, acetone, chloroform)

  • Surfactant (e.g., Tween 80, Lecithin)

  • Purified water

Equipment:

  • Ultrasonicator (probe or bath)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the this compound and the drug in a suitable organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under continuous stirring.

    • Emulsify the mixture using a high-speed homogenizer or an ultrasonicator to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. The evaporation of the solvent leads to the precipitation of the lipid as nanoparticles.

  • Purification:

    • The resulting SLN dispersion can be purified by centrifugation or dialysis to remove any remaining organic solvent and excess surfactant.

  • Storage:

    • Store the purified SLN dispersion at an appropriate temperature.

Characterization of this compound SLNs

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the SLNs. They are typically measured using Dynamic Light Scattering (DLS).

Procedure:

  • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument at a fixed temperature (e.g., 25°C).

  • Perform the measurements in triplicate to ensure reproducibility.

Entrapment Efficiency (EE) and Drug Loading (DL)

EE and DL determine the amount of drug successfully encapsulated within the nanoparticles.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the SLN dispersion. This can be achieved by ultracentrifugation, where the SLNs are pelleted, and the supernatant contains the free drug.

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Entrapment Efficiency (%EE) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (%DL) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100

Morphological Characterization

The shape and surface morphology of the SLNs can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Procedure (for TEM):

  • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

  • Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

  • Observe the grid under the TEM to visualize the nanoparticles.

Quantitative Data (Based on Analogous Lipids)

The following tables summarize typical quantitative data for SLNs formulated with long-chain fatty acid esters like glyceryl behenate and behenyl stearate. These values can be considered as a starting point and for comparative purposes when developing this compound-based SLNs.

Table 1: Physicochemical Properties of SLNs Formulated with Analogous Lipids

LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)DrugReference
Glyceryl Behenate103 ± 90.190 ± 0.029-23.5 ± 1.0779.46 ± 1.97Haloperidol[2]
Glyceryl Behenate214.5 ± 4.07Not Reported-12.7 ± 0.8781.6 ± 2.3Lopinavir
Glyceryl Behenate380.9 - 783.10.241 - 0.597Not ReportedNot ReportedResveratrol
Beeswax & Theobroma Oil265 - 333.6Not ReportedNot Reported>60Various
Carnauba Wax176.3 ± 2.780.268 ± 0.02-35.5 ± 0.36Not ReportedSesamol

Table 2: Formulation Parameters for SLNs with Analogous Lipids

Lipid Concentration (% w/w)Surfactant Concentration (% w/w)Homogenization Pressure (bar)Homogenization CyclesResulting Particle Size (nm)Reference
0.1 - 300.5 - 5500 - 15003 - 5Varies
56 (Tween 80)Not Applicable (Microemulsion)Not ApplicableSmaller than with Poloxamer 188

Visualizations

experimental_workflow cluster_prep SLN Preparation cluster_char Characterization prep_lipid Preparation of Lipid Phase (this compound + Drug) pre_emulsion Pre-emulsion Formation (High-Shear Homogenization) prep_lipid->pre_emulsion prep_aq Preparation of Aqueous Phase (Surfactant + Water) prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Solidification hph->cooling sln_dispersion SLN Dispersion cooling->sln_dispersion dls Particle Size, PDI, Zeta Potential (DLS) sln_dispersion->dls Analyze ee_dl Entrapment Efficiency & Drug Loading (Ultracentrifugation + HPLC/UV-Vis) sln_dispersion->ee_dl Analyze tem Morphology (TEM/SEM) sln_dispersion->tem Analyze

Caption: Experimental workflow for the preparation and characterization of this compound SLNs.

signaling_pathway cluster_delivery Drug Delivery cluster_action Cellular Action sln_drug Drug-loaded SLN cell_membrane Cell Membrane sln_drug->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release target Intracellular Target (e.g., Receptor, Enzyme) drug_release->target response Therapeutic Response target->response

Caption: Generic signaling pathway of a drug delivered by an SLN.

References

Application of Behenyl Linoleate in Cosmetic Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl linoleate (B1235992) is the ester of behenyl alcohol and linoleic acid, combining the desirable properties of a long-chain fatty alcohol with an essential fatty acid. This unique combination makes it a promising multifunctional ingredient for cosmetic and dermatological applications. Behenyl alcohol, a 22-carbon saturated fatty alcohol, provides structure, emolliency, and stabilization to formulations.[1][2][3] Linoleic acid, an omega-6 essential fatty acid, is a crucial component of the skin's natural barrier and is involved in the synthesis of ceramides.[4][5] The resulting ester, behenyl linoleate, is anticipated to deliver both the sensory benefits of a high molecular weight ester and the biological benefits of linoleic acid, such as skin barrier repair, hydration, and anti-inflammatory effects.

These application notes provide a comprehensive overview of the potential uses of this compound in cosmetic science, detailed experimental protocols for its evaluation, and a summary of its inferred physicochemical properties.

Physicochemical Properties and Formulation Guidelines

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred ValueRationale & References
INCI Name This compoundEster of behenyl alcohol and linoleic acid.
Appearance Waxy solid to semi-solidBehenyl alcohol is a waxy solid. The presence of the unsaturated linoleic acid may lower the melting point compared to a saturated ester like behenyl behenate (B1239552).
Melting Point 45-55 °CLower than behenyl behenate (70-74°C) due to the unsaturation in the linoleic acid chain.
Solubility Oil soluble, water insolubleTypical for long-chain fatty acid esters.
HLB Value (Calculated) ~4-6Estimated as a water-in-oil (W/O) emulsifier or co-emulsifier for oil-in-water (O/W) emulsions.
Comedogenicity Rating (Inferred) 1-2 (Low to Moderately Low)Linoleic acid is non-comedogenic and can help regulate sebum. Behenyl alcohol is also considered non-pore-clogging. Behenyl behenate has a rating of 2.

Formulation Guidelines:

  • Emulsions: this compound can be incorporated into the oil phase of both O/W and W/O emulsions. It can function as a co-emulsifier, thickener, and emollient. For O/W emulsions, it should be heated with the other oil-phase ingredients to its melting point before emulsification.

  • Anhydrous Formulations: It can be used in balms, sticks, and ointments to provide structure and a substantive, moisturizing feel.

  • Typical Use Levels: 1-10% in emulsions and 2-20% in anhydrous formulations.

Application Notes

Skin Barrier Repair and Moisturization

Mechanism of Action: The linoleic acid moiety of this compound is a precursor to ceramides, which are essential lipids in the stratum corneum that maintain the skin's barrier function. By delivering linoleic acid to the epidermis, this compound can help replenish ceramide levels, thereby strengthening the skin barrier, reducing transepidermal water loss (TEWL), and improving skin hydration. The behenyl alcohol component contributes to the occlusive properties of the molecule, forming a protective layer on the skin to prevent moisture loss.

Recommended for:

  • Dry and dehydrated skin conditions.

  • Compromised skin barrier due to environmental stressors or dermatological conditions.

  • Anti-aging formulations to improve skin texture and suppleness.

Anti-Inflammatory and Soothing Properties

Mechanism of Action: Linoleic acid possesses anti-inflammatory properties and can help soothe irritated skin. This makes this compound a suitable ingredient for formulations targeting sensitive or acne-prone skin. It can help reduce redness and inflammation associated with various skin conditions.

Recommended for:

  • Products for sensitive and reactive skin.

  • Acne treatment formulations, as linoleic acid can help regulate sebum composition.

  • After-sun and post-procedure care products.

Improvement of Skin Tone and Texture

Mechanism of Action: Linoleic acid can promote epidermal turnover and inhibit tyrosinase activity, which may contribute to a more even skin tone and a reduction in hyperpigmentation. The emollient properties of this compound will also contribute to a smoother and softer skin texture.

Recommended for:

  • Skin brightening and evening formulations.

  • Products aimed at improving skin radiance and luminosity.

Experimental Protocols

Protocol 1: Formulation of a Skin Barrier Repair Cream with this compound

Objective: To prepare a stable oil-in-water (O/W) cream containing 5% this compound for the evaluation of its skin barrier enhancing properties.

Materials:

  • Phase A (Oil Phase):

    • This compound: 5.00%

    • Cetearyl Alcohol: 3.00%

    • Glyceryl Stearate: 2.00%

    • Caprylic/Capric Triglyceride: 8.00%

  • Phase B (Water Phase):

    • Deionized Water: 79.80%

    • Glycerin: 2.00%

    • Xanthan Gum: 0.20%

  • Phase C (Cool-down Phase):

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.00%

Procedure:

  • Combine all ingredients of Phase A in a heat-resistant beaker.

  • Combine all ingredients of Phase B in a separate heat-resistant beaker.

  • Heat both beakers to 75-80°C until all solids in Phase A are melted and both phases are uniform.

  • Slowly add Phase B to Phase A under high-shear homogenization for 3-5 minutes to form a uniform emulsion.

  • Begin cooling the emulsion while stirring with a propeller mixer.

  • At a temperature below 40°C, add the ingredients of Phase C and continue mixing until the cream is smooth and uniform.

  • Adjust the pH to 5.5-6.0 if necessary.

Protocol 2: In-Vivo Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a cream containing 5% this compound on skin hydration and barrier function in human volunteers.

Study Design: A randomized, double-blind, placebo-controlled study. Subjects: 20 healthy volunteers with self-perceived dry skin. Test Products:

  • Cream with 5% this compound (from Protocol 1)

  • Placebo Cream (same formulation as Protocol 1, but with Caprylic/Capric Triglyceride replacing this compound) Procedure:

  • Baseline Measurements (Day 0): Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®) on designated test areas on the forearms of each subject.

  • Product Application: Subjects will be instructed to apply a standardized amount of the assigned test product to the designated forearm area twice daily for 28 days.

  • Follow-up Measurements: Repeat skin hydration and TEWL measurements at Day 14 and Day 28.

  • Data Analysis: Compare the changes in skin hydration and TEWL from baseline between the this compound group and the placebo group using appropriate statistical methods.

Table 2: Hypothetical Data for In-Vivo Efficacy Study

ParameterTime PointPlacebo Cream (Mean ± SD)5% this compound Cream (Mean ± SD)% Change vs. Placebo
Skin Hydration (Corneometer Units) Day 045.2 ± 5.144.9 ± 4.8-
Day 1448.5 ± 5.555.3 ± 6.2+14.0%
Day 2850.1 ± 5.862.7 ± 6.9**+25.1%
TEWL (g/m²/h) Day 012.5 ± 2.312.8 ± 2.5-
Day 1411.8 ± 2.19.7 ± 1.9-17.8%
Day 2811.5 ± 2.07.9 ± 1.7**-31.3%
*p < 0.05, *p < 0.01 compared to placebo

Visualizations

G cluster_0 This compound in Skin Barrier Function BL Topical Application of This compound Enzymatic_Hydrolysis Enzymatic Hydrolysis in Epidermis BL->Enzymatic_Hydrolysis BA Behenyl Alcohol Enzymatic_Hydrolysis->BA LA Linoleic Acid Enzymatic_Hydrolysis->LA Occlusion Forms Occlusive Layer (Reduces TEWL) BA->Occlusion Ceramide_Synthesis Incorporation into Ceramide Synthesis Pathway LA->Ceramide_Synthesis Barrier_Function Improved Skin Barrier Function Occlusion->Barrier_Function Ceramides Increased Ceramide Levels Ceramide_Synthesis->Ceramides Ceramides->Barrier_Function

Caption: Proposed mechanism of this compound on the skin barrier.

G cluster_1 Experimental Workflow: In-Vivo Efficacy Study Recruitment Subject Recruitment (N=20, Dry Skin) Baseline Baseline Measurement (Day 0) - Corneometer - Tewameter Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: 5% this compound Cream Randomization->Group_A Group_B Group B: Placebo Cream Randomization->Group_B Application 28-Day Product Application (Twice Daily) Group_A->Application Group_B->Application Measurement_14 Mid-point Measurement (Day 14) Application->Measurement_14 Measurement_28 Final Measurement (Day 28) Measurement_14->Measurement_28 Analysis Statistical Analysis Measurement_28->Analysis Results Results & Conclusion Analysis->Results

Caption: Workflow for the in-vivo evaluation of a cosmetic formulation.

Safety and Toxicology

Behenyl alcohol is considered safe for use in cosmetics and is non-irritating and non-sensitizing. Linoleic acid is a natural component of the skin and is also considered safe for topical application. Esters of fatty acids and fatty alcohols, such as behenyl behenate, have a long history of safe use in cosmetics. Based on the safety profiles of its constituent parts and similar molecules, this compound is expected to be a safe and well-tolerated cosmetic ingredient when formulated to be non-irritating.

Conclusion

This compound is a promising multifunctional ingredient for cosmetic science, offering the potential for significant benefits in skin barrier repair, hydration, and soothing applications. Its dual functionality, derived from both the behenyl alcohol and linoleic acid moieties, makes it a versatile component for a wide range of skincare and dermatological products. The provided protocols offer a framework for the formulation and evaluation of this novel ingredient, paving the way for its inclusion in advanced cosmetic formulations. Further research is warranted to fully elucidate its specific properties and clinical efficacy.

References

Application Notes and Protocols: Behenyl Linoleate as a Vegan Alternative to Beeswax in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the potential of behenyl linoleate (B1235992) as a vegan substitute for beeswax in cosmetic formulations. It includes a comparative analysis of its predicted physicochemical properties against beeswax and other common vegan waxes like candelilla and carnauba wax. Detailed experimental protocols are provided to guide researchers in the evaluation of these materials for cosmetic applications.

Comparative Physicochemical and Textural Properties

A summary of the key physicochemical and textural properties of beeswax, common vegan alternatives, and the predicted properties of behenyl linoleate is presented in Table 1. This data is essential for formulators to anticipate the performance of these waxes in various cosmetic systems.

Table 1: Comparative Physicochemical and Textural Properties of Cosmetic Waxes

PropertyBeeswaxCandelilla WaxCarnauba WaxThis compound (Predicted)
INCI Name Cera AlbaEuphorbia Cerifera (Candelilla) CeraCopernicia Cerifera (Carnauba) CeraThis compound
Source Honeycomb of bees (Animal)Euphorbia cerifera shrub (Plant)Copernicia prunifera palm (Plant)Plant-derived (Theoretical)
Melting Point (°C) 62 - 6568.5 - 72.582 - 8640 - 50 (Estimated)
Composition Esters of fatty acids and fatty alcohols, hydrocarbons, free fatty acidsHydrocarbons (approx. 50%), esters, free fatty acids, resinsFatty acid esters (80-85%), fatty alcohols, acids, hydrocarbonsEster of behenyl alcohol and linoleic acid
Hardness Pliable, moderate hardnessHard and brittleHardest of natural waxesSoft to medium (Inferred)
Adhesiveness/Stickiness Moderate stickinessLess sticky than beeswaxReduces stickiness in formulationsLow to moderate (Inferred)
Cohesiveness GoodGoodGoodGood (Inferred)
Skin Feel Emollient, protective barrierSmooth, non-greasy feelSilky, almost powdery feelEmollient, potentially lighter feel than beeswax
Key Functional Attributes Structuring agent, emulsifier, film-formerGelling agent, gloss enhancer, hardenerHardening agent, increases melting point, provides glossEmollient, film-former, potential skin barrier benefits

Note: The properties of this compound are predicted based on the known properties of behenyl alcohol (a C22 fatty alcohol with a melting point of 65-72°C) and linoleic acid (a C18 unsaturated fatty acid that is liquid at room temperature), as well as data on similar long-chain esters like behenyl behenate. The presence of the unsaturated linoleic acid moiety is expected to lower the melting point and hardness compared to a fully saturated ester like behenyl behenate.

Experimental Protocols

To evaluate the suitability of this compound or any novel wax as a beeswax alternative, a series of standardized experimental protocols should be employed. The following section details the methodologies for key performance indicators.

Melting Point Determination (Open Capillary Tube Method)

Objective: To determine the temperature at which the wax transitions from a solid to a liquid state. This is a critical parameter for formulation stability and sensory characteristics.

Apparatus:

  • Capillary tubes (open at both ends)

  • Thermometer (calibrated)

  • Heating bath (e.g., water bath, oil bath, or a dedicated melting point apparatus)

  • Stirrer for the heating bath

Procedure:

  • Carefully melt a small sample of the wax at the lowest possible temperature.

  • Draw the molten wax into a capillary tube to a depth of approximately 10 mm.

  • Cool the charged tube at a low temperature (e.g., in contact with ice for at least 2 hours or at 10°C or lower for 24 hours) to ensure complete crystallization.

  • Attach the capillary tube to a thermometer, ensuring the wax sample is level with the thermometer bulb.

  • Immerse the thermometer and attached capillary tube into the heating bath.

  • Heat the bath slowly with constant stirring, at a rate of approximately 1-2°C per minute as the melting point is approached.

  • The melting point is the temperature at which the substance is observed to melt and become a clear liquid.

Texture Profile Analysis (TPA)

Objective: To quantitatively characterize the textural properties of the wax or a formulation containing the wax, such as hardness, adhesiveness, and cohesiveness.

Apparatus:

  • Texture Analyzer equipped with a load cell (e.g., 5 kg)

  • Cylindrical or spherical probe

  • Sample container

  • Software for data acquisition and analysis

Procedure:

  • Prepare standardized samples of the wax or cosmetic formulation in the sample containers. Ensure a flat and uniform surface.

  • Allow the samples to equilibrate at a controlled temperature (e.g., 25°C) for a specified period.

  • Set the parameters on the Texture Analyzer software:

    • Test mode: TPA (Texture Profile Analysis)

    • Pre-test speed, test speed, and post-test speed (e.g., 1.0 mm/s)

    • Penetration distance or force

    • Trigger force

  • Position the sample centrally under the probe.

  • Initiate the TPA test. The probe will compress the sample twice in a reciprocating motion.

  • The software will generate a force-time or force-distance curve from which the following parameters can be calculated:

    • Hardness (N): The peak force during the first compression.

    • Adhesiveness (N.s): The negative area under the curve after the first compression, representing the work required to pull the probe away from the sample.

    • Cohesiveness: The ratio of the positive force area of the second compression to that of the first compression.

Skin Hydration and Transepidermal Water Loss (TEWL) Assessment

Objective: To evaluate the effect of a formulation containing the wax on skin hydration and its ability to strengthen the skin's barrier function by preventing water loss.

Apparatus:

  • Corneometer® for skin hydration measurement

  • Tewameter® for TEWL measurement

  • Controlled environment room (constant temperature and humidity)

Procedure:

  • Subject Recruitment and Acclimatization:

    • Recruit healthy volunteers with normal to dry skin.

    • Subjects should avoid using any moisturizers on the test area (e.g., volar forearm) for a specified period before the measurement (e.g., 12-24 hours).

    • Acclimatize subjects in a controlled environment room (e.g., 21±1°C, 50±5% relative humidity) for at least 20-30 minutes before measurements.

  • Baseline Measurements:

    • Define test areas on the forearms.

    • Take baseline Corneometer® and Tewameter® readings from each test area.

  • Product Application:

    • Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the designated test areas.

    • Leave one area untreated as a negative control.

  • Post-Application Measurements:

    • At specified time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after product application, repeat the Corneometer® and Tewameter® measurements on all test areas.

  • Data Analysis:

    • Skin Hydration: An increase in Corneometer® units indicates an improvement in skin hydration. The Corneometer measures the electrical capacitance of the skin, which is related to its water content.

    • Transepidermal Water Loss (TEWL): A decrease in TEWL values (g/h/m²) indicates an improvement in the skin's barrier function.

Visualizations

Logical Relationship of Wax Composition to Physical Properties

G Figure 1. Relationship between Wax Composition and Properties A Chemical Composition B Long-Chain Esters (e.g., this compound) A->B C Hydrocarbons A->C D Free Fatty Acids A->D E Fatty Alcohols A->E G Melting Point B->G Influences L Emollience / Skin Feel B->L M Film Forming / Occlusion B->M H Hardness C->H Increases C->M I Texture (Adhesiveness, Cohesiveness) D->I Affects E->G Influences F Physical Properties J Cosmetic Function F->J Determines K Structuring / Gelling G->K H->K I->L N Saturated vs. Unsaturated Chains (e.g., Behenic vs. Linoleic acid) N->G Lowers N->H Decreases

Figure 1. Relationship between Wax Composition and Properties
Experimental Workflow for Evaluating a Novel Vegan Wax

G Figure 2. Workflow for Vegan Wax Evaluation A Novel Vegan Wax Candidate (e.g., this compound) C Physicochemical Characterization A->C B Benchmark Waxes (Beeswax, Candelilla, Carnauba) B->C D Melting Point (DSC/Capillary) C->D E Chemical Composition (GC/FTIR) C->E F Formulation Development C->F G Simple Emulsions (O/W, W/O) Anhydrous Balms F->G H Performance Testing G->H L In-Vivo Efficacy Testing G->L I Texture Profile Analysis (TPA) H->I J Viscosity Measurement H->J K Stability Testing (Freeze-Thaw, Accelerated Aging) H->K O Data Analysis & Comparison I->O J->O K->O M Skin Hydration (Corneometer) L->M N TEWL (Tewameter) L->N M->O N->O P Suitability as Beeswax Alternative? O->P

References

Application Notes and Protocols: Incorporating Behenyl Linoleate in Oleogels for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Oleogels are semi-solid systems composed of a liquid lipophilic phase entrapped within a three-dimensional network of a gelator. Their unique physicochemical properties, such as high stability, biocompatibility, and enhanced skin penetration, make them promising vehicles for topical drug delivery.[1][2] This document provides detailed application notes and protocols for the incorporation of behenyl linoleate (B1235992) as a potential oleogelator for topical formulations. While specific experimental data on behenyl linoleate as a primary oleogelator is limited in publicly available literature, this guide extrapolates its potential performance based on the known properties of its constituent molecules—behenyl alcohol and linoleic acid—and other long-chain wax esters.[3][4] The provided protocols offer a comprehensive framework for the formulation, characterization, and evaluation of this compound-based oleogels.

Introduction

Topical drug delivery offers a non-invasive approach for treating local skin disorders and has the potential for systemic drug administration. Oleogels have emerged as a versatile platform for topical delivery due to their ability to enhance the solubility and stability of lipophilic drugs, provide controlled release, and improve patient compliance.[2] The choice of oleogelator is critical in determining the final properties of the formulation, including its texture, rheology, and drug release characteristics.

This compound (C40H76O2) is a wax ester formed from behenyl alcohol (a long-chain fatty alcohol) and linoleic acid (an unsaturated fatty acid). Behenyl alcohol is known for its thickening and gelling properties in cosmetic and pharmaceutical formulations, while linoleic acid is an essential fatty acid with known benefits for skin barrier function and anti-inflammatory effects. The combination of these two molecules in this compound suggests its potential as a functional oleogelator, contributing to both the structure of the oleogel and providing therapeutic benefits to the skin.

Physicochemical Properties and Expected Performance

While specific data for this compound in oleogels is scarce, we can infer its potential properties:

  • Gelling Ability: As a long-chain wax ester, this compound is expected to form a crystalline network within a liquid oil phase upon heating and cooling, similar to other waxes and fatty alcohols used in oleogel formation.

  • Rheological Profile: Oleogels formulated with this compound are anticipated to exhibit shear-thinning behavior, which is desirable for topical applications, allowing for easy spreading during application while maintaining structure at rest.

  • Skin Feel and Emollience: The presence of the long behenyl chain is likely to impart an emollient and occlusive effect on the skin, helping to reduce transepidermal water loss.

  • Therapeutic Potential: The linoleic acid moiety can contribute to the formulation's therapeutic effects by helping to restore the skin's lipid barrier and exerting anti-inflammatory actions.

Data Presentation: Exemplary Characterization of this compound Oleogels

The following tables present hypothetical data to illustrate the expected outcomes from the characterization of oleogels formulated with this compound in a carrier oil such as sunflower oil. These tables are for illustrative purposes and actual results may vary.

Table 1: Rheological Properties of this compound Oleogels

Formulation CodeThis compound Conc. (% w/w)Viscosity (Pa.s at 1 s⁻¹)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan δ (G''/G')
BL-OG-1515050005000.10
BL-OG-2104501500012000.08
BL-OG-3159003500024500.07

Table 2: Texture Analysis of this compound Oleogels

Formulation CodeHardness (g)Adhesiveness (g.s)CohesivenessSpreadability (g.cm/s)
BL-OG-150-250.8530
BL-OG-2150-700.9220
BL-OG-3350-1500.9510

Table 3: In Vitro Release of a Model Drug (e.g., Ketoconazole) from this compound Oleogels

Formulation CodeCumulative Release at 6h (%)Cumulative Release at 12h (%)Release Rate Constant (k)
BL-OG-145750.062 (h⁻¹)
BL-OG-230550.045 (h⁻¹)
BL-OG-320400.033 (h⁻¹)

Table 4: Stability Assessment of 10% this compound Oleogel (BL-OG-2)

Stability ConditionTime PointpHViscosity (Pa.s)Drug Content (%)
25°C / 60% RH0 months5.6450100.2
3 months5.544599.5
6 months5.544098.9
40°C / 75% RH0 months5.6450100.2
3 months5.442098.1
6 months5.340596.5

Experimental Protocols

Protocol 1: Preparation of this compound Oleogel

Objective: To prepare a stable oleogel using this compound as the gelator.

Materials:

  • This compound

  • Lipophilic carrier oil (e.g., Sunflower oil, Isopropyl myristate)

  • Active Pharmaceutical Ingredient (API) - optional

  • Heat-resistant beaker

  • Magnetic stirrer with hot plate

  • Spatula

Procedure:

  • Weigh the required amount of the carrier oil into a heat-resistant beaker.

  • Add the desired concentration of this compound (e.g., 5%, 10%, 15% w/w) to the oil.

  • If incorporating an API, add it to the mixture at this stage.

  • Heat the mixture on a magnetic stirrer hot plate to 80-85°C, or until the this compound is completely melted and dissolved in the oil. Stir continuously to ensure a homogenous mixture.

  • Once a clear, uniform solution is obtained, remove the beaker from the heat.

  • Allow the mixture to cool down to room temperature without stirring. The oleogel will form as the mixture cools and the this compound crystallizes to form a network.

  • Store the prepared oleogel in a sealed container at room temperature.

Protocol 2: Rheological Characterization

Objective: To determine the flow behavior and viscoelastic properties of the prepared oleogels.

Instrumentation:

  • Rheometer with a cone-plate or parallel-plate geometry

Procedure:

  • Flow Curve Measurement:

    • Equilibrate the rheometer to the desired temperature (e.g., 25°C or 32°C to simulate skin temperature).

    • Carefully place a sample of the oleogel onto the lower plate, ensuring no air bubbles are trapped.

    • Lower the upper geometry to the set gap.

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to the low shear rate.

    • Record the viscosity and shear stress as a function of the shear rate.

  • Oscillatory Measurement (Frequency Sweep):

    • Determine the linear viscoelastic region (LVER) by performing a strain sweep at a constant frequency.

    • Select a strain within the LVER for the frequency sweep.

    • Perform a frequency sweep from a low frequency (e.g., 0.1 Hz) to a high frequency (e.g., 10 Hz).

    • Record the storage modulus (G'), loss modulus (G''), and tan delta (δ).

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of an API from the oleogel formulations.

Instrumentation:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Mount the synthetic membrane onto the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor medium.

  • Fill the receptor compartment with the pre-warmed (32 ± 0.5°C) receptor medium and ensure the medium is continuously stirred.

  • Accurately weigh a sample of the drug-loaded oleogel and apply it uniformly to the donor side of the membrane.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug released per unit area over time.

Protocol 4: Ex Vivo Skin Permeation Study

Objective: To assess the permeation of the API through the skin from the oleogel formulation.

Instrumentation:

  • Franz diffusion cell apparatus

  • Excised skin (e.g., porcine ear skin, human cadaver skin)

  • Other materials as in Protocol 3

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Follow steps 2-7 from Protocol 3.

  • At the end of the experiment, dismount the skin, and if required, perform tape stripping or tissue homogenization to determine the amount of drug retained in different skin layers.

Visualizations

G cluster_prep Oleogel Preparation cluster_char Characterization cluster_eval Performance Evaluation weigh Weigh Ingredients (Oil, this compound, API) mix Mix and Heat (80-85°C) weigh->mix 1 cool Cool to Room Temperature mix->cool 2 oleogel Oleogel Formation cool->oleogel 3 rheology Rheology oleogel->rheology texture Texture Analysis oleogel->texture dsc Thermal Analysis (DSC) oleogel->dsc release In Vitro Release oleogel->release stability Stability Studies oleogel->stability permeation Ex Vivo Skin Permeation release->permeation

Caption: Experimental workflow for the formulation and evaluation of this compound oleogels.

G cluster_skin Skin Layers sc Stratum Corneum ve Viable Epidermis sc->ve Diffusion de Dermis ve->de Diffusion absorption Systemic Absorption (Capillaries) de->absorption oleogel Topically Applied This compound Oleogel drug_release Drug Release from Oleogel Matrix oleogel->drug_release drug_release->sc Adsorption & Penetration partition Partitioning into Stratum Corneum diffusion Diffusion through Skin Layers

Caption: Conceptual pathway for topical drug delivery from a this compound oleogel.

Conclusion

This compound holds promise as a novel oleogelator for topical drug delivery systems, potentially offering both structural and therapeutic benefits. The protocols and illustrative data provided in this document serve as a comprehensive guide for researchers to formulate and characterize oleogels with this intriguing wax ester. Further experimental validation is necessary to fully elucidate the performance and advantages of incorporating this compound in oleogel-based topical formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Synthesis of Behenyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of behenyl linoleate (B1235992).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using enzymatic synthesis for behenyl linoleate production compared to traditional chemical methods?

A1: Enzymatic synthesis offers several key benefits, including milder reaction temperatures (typically below 80°C), which is crucial for preventing the degradation of heat-sensitive polyunsaturated fatty acids like linoleic acid.[1][2] This "green chemistry" approach avoids the use of harsh acids or alkalis, leading to fewer side reactions and byproducts.[1][2] The high specificity of enzymes results in a cleaner product with no off-colors or odors, often simplifying downstream purification processes.[1][2]

Q2: Which enzymes are most effective for synthesizing this compound?

A2: Lipases are the most commonly employed enzymes for this type of esterification. Commercially available immobilized lipases such as Novozym® 435 (from Candida antarctica) and Lipozyme® RM IM (from Rhizomucor miehei) are frequently cited for their high efficiency and stability in wax ester synthesis.[1][3]

Q3: Is it better to conduct the synthesis in an organic solvent or a solvent-free system?

A3: Both solvent-based and solvent-free systems have their merits. Using a non-polar organic solvent like hexane (B92381) or isooctane (B107328) can enhance the solubility of the substrates (behenyl alcohol and linoleic acid) and potentially reduce substrate inhibition. However, solvent-free systems are often preferred as they are more environmentally friendly and result in higher volumetric productivity.[4][5] The choice may depend on the specific substrates and reaction scale.

Q4: How does water content affect the synthesis of this compound?

A4: Water is essential for maintaining the active conformational structure of the lipase (B570770) enzyme.[1][3] However, esterification is a reversible reaction, and an excess of water can shift the equilibrium towards hydrolysis, breaking down the newly formed this compound.[1] Therefore, maintaining a low water content is critical to favor the synthesis reaction.[1] This can be achieved by using molecular sieves or conducting the reaction under a vacuum to remove water as it is formed.[6]

Troubleshooting Guide

Low or No Product Conversion

Q5: I am observing very low or no conversion of my reactants to this compound. What are the possible causes and how can I troubleshoot this?

A5: Low or no product formation can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Enzyme Inactivity: The lipase may be inactive or denatured. Verify the storage conditions and expiration date of the enzyme. It is also advisable to test the enzyme's activity using a standard assay.[6]

  • Substrate Inhibition: High concentrations of either behenyl alcohol or linoleic acid can inhibit the enzyme's activity.[6] To address this, you can try varying the molar ratio of the substrates.[6] A fed-batch approach, where one of the substrates is added gradually, can also help maintain a low concentration and prevent inhibition.[6]

  • Mass Transfer Limitations: In systems using immobilized enzymes, the diffusion of substrates to the enzyme's active site and the diffusion of the product away can be limiting factors.[6] Increasing the agitation speed can help reduce external mass transfer limitations.[6] Using smaller enzyme support particles can decrease internal mass transfer limitations.[6]

  • Inappropriate Reaction Conditions: Ensure that the temperature and pH of the reaction medium are within the optimal range for the specific lipase being used. Deviations from the optimal conditions can significantly reduce enzyme activity.[7]

Reaction Rate Decreases Over Time

Q6: My reaction starts well, but the rate of this compound formation slows down significantly after a few hours. What could be the reason?

A6: A declining reaction rate is a common observation and can be due to the following:

  • Product Inhibition: As the concentration of this compound increases, it can bind to the enzyme's active site, inhibiting further reaction.[6] Implementing in-situ product removal could be a potential solution.

  • Water Accumulation: The water produced during the esterification reaction can lead to a shift in equilibrium towards hydrolysis, thereby reducing the net synthesis rate.[6] The addition of a water-adsorbing agent like molecular sieves or performing the reaction under vacuum can mitigate this issue.[6]

Poor Enzyme Reusability

Q7: I am having trouble reusing my immobilized lipase for multiple reaction cycles. What could be causing this and how can I improve its reusability?

A7: Poor reusability of an immobilized enzyme can stem from several factors:

  • Enzyme Leaching: The lipase may be weakly bound to the support and detaching during the reaction or washing steps.[6] It is important to re-evaluate the immobilization protocol. Covalent bonding generally provides a stronger attachment than physical adsorption.[6] Optimizing the washing procedure between cycles to be less harsh can also help.[6]

  • Irreversible Denaturation: The reaction conditions, such as temperature or the presence of certain solvents, might be causing irreversible damage to the enzyme's structure.[6] Ensure the reaction parameters are within the enzyme's stability range.

Data Presentation

Table 1: Optimized Reaction Parameters for Wax Ester Synthesis

ParameterOptimized Value/RangeRationale
Temperature 40 - 60°CBalances reaction rate with enzyme stability. Higher temperatures can lead to denaturation.[8][9]
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:1.5An excess of the alcohol can sometimes shift the equilibrium towards product formation, but a large excess may cause inhibition.[8]
Enzyme Loading 5 - 10% (w/w of total substrates)A higher enzyme concentration increases the reaction rate, but also the cost. This range is a common starting point.[8][10]
Agitation Speed 150 - 200 rpmEnsures proper mixing and reduces mass transfer limitations without causing excessive shear stress on the enzyme.[10][11]
Water Removal Use of molecular sieves or vacuumCrucial for shifting the reaction equilibrium towards ester synthesis and preventing hydrolysis.[6]

Table 2: Comparison of Catalysts for Wax Ester Synthesis

CatalystAdvantagesDisadvantages
Immobilized Lipases (e.g., Novozym 435, Lipozyme RM IM) High selectivity, mild reaction conditions, reusable, "green" process.[1][8]Higher initial cost compared to chemical catalysts.[8]
Acid Catalysts (e.g., H₂SO₄, p-TsOH) Well-established, robust, high yields.[8][9]Requires high temperatures, longer reaction times, corrosive, difficult to remove from the final product.[2][8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (Solvent-Free)

Materials:

  • Linoleic Acid

  • Behenyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular Sieves (optional, for water removal)

  • Hexane (for extraction and analysis)

  • Ethanol (B145695) (for enzyme washing)

Procedure:

  • In a round-bottom flask, combine linoleic acid and behenyl alcohol in a 1:1 molar ratio.

  • Add the immobilized lipase. A typical enzyme loading is between 5-10% (w/w) of the total substrate mass.[8]

  • If using, add molecular sieves to the reaction mixture to absorb the water produced.

  • The reaction is stirred at a controlled temperature, typically between 40-60°C.[8]

  • Monitor the reaction progress by measuring the decrease in the acid value of the mixture over time.

  • Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with ethanol and dried for reuse.[8]

  • The product, this compound, can be purified from unreacted substrates by vacuum distillation or column chromatography.[8]

Protocol 2: Monitoring Reaction Progress by Acid Value Titration
  • Withdraw a small, weighed sample (approx. 0.5 g) from the reaction mixture.

  • Dissolve the sample in a suitable solvent mixture (e.g., 50 mL of ethanol/ether, 1:1 v/v).

  • Add a few drops of phenolphthalein (B1677637) indicator.

  • Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol (e.g., 0.1 M) until a faint pink color persists for at least 30 seconds.

  • The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = volume of KOH solution used in mL

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH

    • W = weight of the sample in g

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Esterification cluster_separation Product Separation & Purification linoleic_acid Linoleic Acid reaction_vessel Reaction Vessel (40-60°C, Stirring) linoleic_acid->reaction_vessel behenyl_alcohol Behenyl Alcohol behenyl_alcohol->reaction_vessel filtration Filtration reaction_vessel->filtration lipase Immobilized Lipase lipase->reaction_vessel water_removal Water Removal (e.g., Molecular Sieves) water_removal->reaction_vessel purification Purification (e.g., Column Chromatography) filtration->purification recycled_lipase Recycled Lipase filtration->recycled_lipase final_product This compound purification->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

troubleshooting_tree start Low or No Conversion check_enzyme Check Enzyme Activity & Storage start->check_enzyme check_conditions Verify Reaction Conditions (Temp, pH, Agitation) start->check_conditions check_inhibition Investigate Substrate Inhibition start->check_inhibition check_water Assess Water Content start->check_water solution_enzyme Replace Enzyme / Use Fresh Batch check_enzyme->solution_enzyme solution_conditions Optimize Temperature, pH, and Stirring Speed check_conditions->solution_conditions solution_inhibition Vary Substrate Molar Ratio / Use Fed-Batch check_inhibition->solution_inhibition solution_water Add Molecular Sieves / Apply Vacuum check_water->solution_water

Caption: Troubleshooting decision tree for low product conversion.

References

Technical Support Center: Improving the Stability of Behenyl Linoleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with behenyl linoleate (B1235992) formulations, such as solid lipid nanoparticles (SLNs) and nanoemulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for behenyl linoleate formulations?

A1: Due to its unsaturated linoleate component, this compound is susceptible to chemical degradation, primarily oxidation. Physical instability is also a concern and can manifest as particle aggregation, crystallization and polymorphic transitions, and drug expulsion from the lipid matrix during storage.[1][2]

Q2: What is the role of this compound in a formulation?

A2: this compound, a wax ester, can serve as the solid lipid core in SLNs or as a component of the oil phase in nanoemulsions. Its long alkyl chain contributes to the structural integrity of the lipid matrix, while the unsaturated linoleate moiety can influence its physical properties and interaction with other excipients.

Q3: What are the key formulation components to consider for stabilizing this compound nanoparticles?

A3: Key components include the lipid matrix (this compound and potentially a liquid lipid to create a less-ordered nanostructured lipid carrier or NLC), surfactants to stabilize the particle dispersion, and antioxidants to prevent oxidative degradation. The choice of each component and their relative concentrations are critical for long-term stability.[3]

Q4: How does the manufacturing process impact the stability of this compound formulations?

A4: The manufacturing method, such as high-pressure homogenization (hot or cold) or ultrasonication, significantly influences the initial particle size, polydispersity, and crystalline state of the lipid matrix. Over-processing can lead to particle aggregation, while the temperature used during production can affect the rate of chemical degradation and the initial polymorphic form of the lipid.[4][5]

Q5: What are the ideal storage conditions for this compound formulations?

A5: For aqueous dispersions, refrigeration at 2-8°C is generally recommended to slow down both chemical degradation and physical changes like particle aggregation.[6][7] For long-term storage, lyophilization (freeze-drying) with the inclusion of cryoprotectants like trehalose (B1683222) or sucrose (B13894) can significantly enhance stability.[6] It is crucial to avoid repeated freeze-thaw cycles if the formulation is not specifically designed for it.[6]

Troubleshooting Guides

Issue 1: Chemical Instability - Rapid Increase in Peroxide Value

Q: My this compound formulation shows a rapid increase in peroxide value (PV) during storage. What are the likely causes and how can I mitigate this?

A: A rapid increase in peroxide value indicates oxidative degradation of the unsaturated linoleate chain.

Potential Causes:

  • Exposure to Oxygen: Inadequate inert gas blanketing during formulation and storage.

  • Presence of Pro-oxidants: Contamination with metal ions (e.g., iron, copper) can catalyze oxidation.

  • Light Exposure: UV light can initiate lipid peroxidation.

  • Inadequate Antioxidant Concentration: Insufficient or inappropriate antioxidant to protect the formulation.

Troubleshooting Steps:

  • Incorporate Antioxidants: Add a lipophilic antioxidant to the lipid phase during formulation.

  • Optimize Formulation and Process:

    • Use high-purity excipients with low metal ion content.

    • Consider adding a chelating agent like EDTA to sequester metal ions.

    • During preparation and storage, protect the formulation from light by using amber glass vials or other light-blocking containers.

    • Blanket the formulation with an inert gas like nitrogen or argon during processing and before sealing the storage container.

  • Storage Conditions: Store the formulation at reduced temperatures (2-8°C) to decrease the rate of oxidation.

Quantitative Data on Antioxidant Efficacy (Illustrative)

AntioxidantConcentration (% w/w of lipid)Peroxide Value (meq/kg) after 3 months at 25°C (Illustrative)Reference
None0%25.5[8]
α-Tocopherol0.1%8.2[2]
Butylated Hydroxytoluene (BHT)0.05%5.1[9]
Propyl Gallate (PG)0.02%4.5[2]

G start High Peroxide Value Observed check_antioxidant Is an antioxidant present? start->check_antioxidant add_antioxidant Action: Add lipophilic antioxidant (e.g., α-tocopherol, BHT) check_antioxidant->add_antioxidant No check_concentration Is the antioxidant concentration optimal? check_antioxidant->check_concentration Yes end Stability Improved add_antioxidant->end increase_concentration Action: Increase antioxidant concentration (e.g., 0.05-0.2% of lipid) check_concentration->increase_concentration No/Suboptimal check_environment Are there pro-oxidant conditions? (Light/Oxygen/Metals) check_concentration->check_environment Yes increase_concentration->end control_environment Action: - Use inert gas blanket - Use amber vials - Add chelator (EDTA) check_environment->control_environment Yes check_environment->end No control_environment->end

Caption: Workflow for assessing the stability of this compound SLNs.
Issue 3: Physical Instability - Drug Expulsion

Q: I am observing a decrease in the entrapment efficiency of my drug in a this compound SLN formulation over time. What is causing this drug expulsion?

A: Drug expulsion from SLNs during storage is often due to the crystallization and polymorphic transition of the lipid matrix.

Potential Causes:

  • Lipid Crystallization: this compound, like other solid lipids, can crystallize into a highly ordered lattice upon cooling and during storage. This process can squeeze out the encapsulated drug, especially if the drug is not highly soluble in the solid lipid. *[1] Polymorphic Transitions: The lipid may initially form a less stable polymorphic form (α or β') that gradually transforms into a more stable, highly ordered β form, which has less space to accommodate the drug molecules.

[10]Troubleshooting Steps:

  • Create a Less Ordered Lipid Matrix:

    • Formulate Nanostructured Lipid Carriers (NLCs): Blend this compound with a liquid lipid (e.g., a medium-chain triglyceride or oleic acid). The liquid lipid creates imperfections in the crystal lattice, providing more space for the drug and reducing the driving force for its expulsion. [1][10] * Use Complex Lipids: Incorporate lipids with different chain lengths to disrupt the crystal packing.

  • Optimize the Cooling Process: Rapid cooling (crash cooling) during the formulation process can sometimes trap the lipid in a less stable, more amorphous state, which may retain the drug for a longer period. However, this may lead to long-term instability as it eventually transitions to a more stable form. A controlled cooling rate is often preferred.

  • Drug-Lipid Conjugation: For certain drugs, creating a lipid-drug conjugate can covalently link the drug to a lipid molecule, preventing its expulsion.

[1]### Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Lipophilic drug (optional)

  • Antioxidant (e.g., α-tocopherol)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Weigh the required amounts of this compound, the lipophilic drug, and the antioxidant. Heat the mixture in a beaker to 5-10°C above the melting point of this compound until a clear, homogenous molten liquid is formed. 2[11]. Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase. 3[11]. Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5000-10000 rpm) for 10-15 minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Process the emulsion for 3-5 cycles at a pressure of 500-1500 bar. The homogenizer should be pre-heated to maintain the temperature above the lipid's melting point. 5[11]. Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Storage: Store the SLN dispersion in a sealed container at 2-8°C.

Protocol 2: Determination of Peroxide Value (Iodometric Titration)

Materials:

  • This compound formulation

  • Acetic acid-chloroform solvent mixture (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh about 1-5 g of the this compound formulation into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute. 4[12]. Immediately add 30 mL of distilled water.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared. 6[12]. Add about 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration, adding the sodium thiosulfate solution dropwise until the blue color just disappears. 8[12]. Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Protocol 3: Particle Size and Zeta Potential Analysis

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

Procedure:

  • Sample Preparation: Dilute the this compound nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects (usually a slightly opalescent appearance).

  • Measurement:

    • Equilibrate the instrument and the sample to a controlled temperature (e.g., 25°C).

    • Transfer the diluted sample to a suitable cuvette (e.g., disposable polystyrene cuvette for size, and a specific electrode-containing cuvette for zeta potential).

    • Measure the Z-average particle size, Polydispersity Index (PDI), and zeta potential.

    • Perform measurements in triplicate for each sample.

  • Analysis: A Z-average size below 200 nm with a PDI < 0.3 is often desirable for parenteral formulations. A zeta potential of magnitude greater than 30 mV (either positive or negative) is generally indicative of good physical stability.

[6]#### Protocol 4: Assessment of Polymorphism by Differential Scanning Calorimetry (DSC)

Instrument: Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: Lyophilize the this compound SLN dispersion to obtain a dry powder. Accurately weigh 5-10 mg of the dried sample into an aluminum DSC pan and seal it. Prepare a reference pan with the same mass of empty pan.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the melting point of this compound (e.g., 25°C to 100°C).

    • Record the heat flow as a function of temperature.

    • A cooling scan (e.g., from 100°C to 25°C at 10°C/min) followed by a second heating scan can provide information on recrystallization behavior and polymorphic transitions.

  • Analysis: The melting point and the shape of the endothermic peak provide information about the crystallinity and polymorphic state of the lipid. A sharp, high-temperature melting peak suggests a more stable, ordered crystalline form (β), while broader, lower-temperature peaks may indicate less stable forms (α, β'). The absence of a sharp melting peak might suggest an amorphous state.

References

Technical Support Center: Troubleshooting Behenyl Linoleate Crystallization in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting crystallization issues encountered with behenyl linoleate (B1235992) in emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is behenyl linoleate and why does it crystallize in emulsions?

This compound is a wax ester, specifically the ester of behenyl alcohol and linoleic acid.[1][2] Due to its long-chain structure, it is a solid at room temperature and can exist in different crystalline forms, a phenomenon known as polymorphism.[3] Crystallization in an emulsion occurs when the this compound, dispersed as liquid droplets in the oil phase during a heated manufacturing process, solidifies upon cooling.[4]

The key factors that trigger crystallization include:

  • Temperature Fluctuations: Cooling the emulsion below the melting point of this compound initiates the crystallization process.[4]

  • Emulsion Instability: A poorly stabilized emulsion may allow the lipid droplets to coalesce, leading to larger domains where crystallization can occur more readily.[4]

  • Cooling Rate: The speed at which the emulsion is cooled significantly impacts the size and type of crystals formed.[3][5][6]

Q2: How do the different crystalline forms (polymorphs) of this compound affect my emulsion?

Long-chain esters like this compound are expected to exhibit polymorphism, typically crystallizing into three main forms: α (alpha), β' (beta-prime), and β (beta).[3] These forms have distinct impacts on the emulsion's properties:

  • Texture and Rheology: The size and shape of the crystals directly influence the feel and flow of the emulsion. Fine β' crystals often result in a smooth, creamy texture, whereas large, needle-like β crystals can cause a grainy or waxy sensation.[3]

  • Stability: Polymorphic transitions, especially the conversion from the less stable α or β' forms to the most stable β form during storage, can lead to crystal growth. This growth can disrupt the emulsifier film at the oil-water interface, causing the emulsion to break down through coalescence or Ostwald ripening.[3]

Q3: What are the primary factors that influence which polymorphic form of this compound will crystallize in my emulsion?

Several processing and formulation parameters can be adjusted to control the crystallization of this compound:

  • Cooling Rate: This is a critical factor. Rapid cooling often traps the molecules in the less stable α form, while slow cooling allows for the formation of the more stable β' or β forms.[3][6]

  • Emulsifier System: The choice and concentration of emulsifiers can influence crystal nucleation and growth at the oil-water interface.[7][8] Some emulsifiers may stabilize certain polymorphic forms over others.[7]

  • Applied Shear: The application of shear forces during the cooling and crystallization phase can promote the formation of smaller crystals.[3]

  • Storage Temperature: The temperature at which the emulsion is stored can drive polymorphic transitions over time. Temperature cycling can be particularly detrimental to long-term stability.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Grainy or Waxy Texture in the Emulsion Formation of large, needle-like β crystals of this compound.1. Increase the cooling rate: Rapid cooling can help trap the this compound in the finer α or β' polymorphic forms.[3] 2. Modify the emulsifier system: Experiment with different emulsifiers or combinations that may inhibit the growth of β crystals.[3] 3. Apply shear during cooling: Introducing shear during the crystallization phase can promote the formation of smaller crystals.[3]
Emulsion Separation or Oiling Out Over Time Polymorphic transition from a less stable (α or β') to a more stable (β) form, leading to crystal growth and disruption of the emulsion structure.1. Optimize the cooling protocol: A controlled cooling rate may be necessary to favor the formation of a more stable initial polymorph that is less prone to transition.[3] 2. Anneal the emulsion: Hold the emulsion at a temperature just below the melting point of the desired polymorph for a specific time to encourage its formation and stabilization.[3] 3. Incorporate a crystal growth inhibitor: Certain co-emulsifiers or polymers can adsorb to the crystal surface and hinder further growth.
Inconsistent Results Between Batches Variations in processing conditions such as cooling rate, mixing speed, or temperature profiles.1. Standardize the manufacturing process: Ensure that all parameters, especially the thermal profile and shear conditions, are tightly controlled and reproducible for each batch.[3] 2. Characterize raw materials: Ensure the purity and consistency of the this compound and other ingredients.[3]
Unexpected Peaks in DSC or XRD Analysis Presence of multiple polymorphs or impurities in the this compound.1. Purify the this compound: Use a high-purity grade of this compound to avoid uncontrolled crystallization behavior.[3] 2. Control the thermal history: Ensure the sample has a well-defined thermal history before analysis to avoid measuring transient states.[3]

Data Summary

Table 1: Representative Polymorphic Data for Long-Chain Wax Esters

Polymorphic FormCharacteristic Short d-spacings (Å)Crystal System
α (Alpha)~ 4.2Hexagonal
β' (Beta-prime)~ 4.2 - 4.3 and 3.7 - 3.9Orthorhombic
β (Beta)~ 4.6Triclinic
Note: This data is representative of long-chain wax esters and should be confirmed experimentally for this compound.[3]

Table 2: Qualitative Influence of Cooling Rate on Wax Crystal Size

Cooling RateResulting Crystal SizeTypical Polymorph Favored
FastSmall, fine crystalsα (metastable)
SlowLarge, needle-like crystalsβ' or β (more stable)
Source: Adapted from literature on wax crystallization.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water Emulsion

  • Oil Phase Preparation: a. In a suitable vessel, combine this compound (e.g., 5-15% w/w), a lipophilic emulsifier (e.g., glyceryl stearate), and any other oil-soluble components. b. Heat the mixture to 75-85°C with continuous stirring until all components are fully melted and a clear, homogeneous solution is formed.

  • Aqueous Phase Preparation: a. In a separate vessel, combine deionized water, a hydrophilic emulsifier (e.g., polysorbate 80), and any water-soluble components. b. Heat the aqueous phase to the same temperature as the oil phase (75-85°C) with stirring.

  • Emulsification: a. Slowly add the hot oil phase to the hot aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) for 5-10 minutes to create a coarse emulsion.[3] b. For a smaller droplet size, pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure.[3]

  • Controlled Cooling: a. Cool the resulting emulsion under controlled conditions (e.g., rapid cooling in an ice bath or slow, programmed cooling) while maintaining gentle agitation to induce crystallization of the dispersed this compound.[3]

Protocol 2: Characterization of this compound Polymorphism using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: a. Accurately weigh 5-10 mg of the this compound emulsion into a hermetically sealed aluminum DSC pan. b. Prepare an empty, sealed aluminum pan as a reference.

  • Thermal Program: a. Equilibrate the sample at a temperature well above the melting point of this compound (e.g., 80°C). b. Hold isothermally for 5-10 minutes to erase any prior thermal history. c. Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below the expected crystallization temperature (e.g., 0°C). This will record the crystallization exotherm. d. Hold at the low temperature for 5 minutes. e. Heat the sample at the same controlled rate back to the starting temperature to record the melting endotherm. Different polymorphs will exhibit distinct melting points.[3]

Protocol 3: Analysis of Crystal Structure using Powder X-ray Diffraction (XRD)

  • Sample Preparation: a. The emulsion can be analyzed directly if the concentration of this compound is high enough. b. Alternatively, the crystalline material can be concentrated by centrifugation of the emulsion after crystallization. The resulting paste is then carefully loaded onto a sample holder.

  • Instrumentation: a. Use a powder X-ray diffractometer, typically with Cu Kα radiation.

  • Data Collection: a. Scan the sample over a 2θ range (e.g., 2-40°) with a defined step size and scan speed.

  • Data Analysis: a. Identify the characteristic diffraction peaks and calculate the corresponding d-spacings to determine the polymorphic form present by comparing with known values for long-chain esters (see Table 1).[3]

Visualizations

Troubleshooting_Workflow start Problem Identified: Crystallization Issue check_texture Assess Emulsion Texture: Smooth or Grainy? start->check_texture check_stability Evaluate Long-Term Stability: Phase Separation? start->check_stability grainy Grainy/Waxy Texture check_texture->grainy Grainy unstable Phase Separation check_stability->unstable Unstable cause_beta Likely Cause: Large β-crystal formation grainy->cause_beta cause_transition Likely Cause: Polymorphic transition (e.g., β' to β) unstable->cause_transition solution_cooling Action: Modify Cooling Rate (e.g., Increase Rate) cause_beta->solution_cooling solution_emulsifier Action: Optimize Emulsifier System cause_beta->solution_emulsifier solution_shear Action: Apply Shear During Cooling cause_beta->solution_shear cause_transition->solution_cooling cause_transition->solution_emulsifier solution_anneal Action: Anneal Emulsion cause_transition->solution_anneal re_evaluate Re-evaluate Emulsion (DSC, XRD, Microscopy) solution_cooling->re_evaluate solution_emulsifier->re_evaluate solution_shear->re_evaluate solution_anneal->re_evaluate

Caption: Troubleshooting workflow for this compound crystallization.

Emulsion_Preparation_Workflow prep_oil 1. Prepare Oil Phase (this compound + Lipophilic Emulsifier) Heat to 75-85°C emulsify 3. Emulsification (Add Oil to Aqueous under High Shear) prep_oil->emulsify prep_aq 2. Prepare Aqueous Phase (Water + Hydrophilic Emulsifier) Heat to 75-85°C prep_aq->emulsify homogenize 4. High-Pressure Homogenization (Optional, for smaller droplets) emulsify->homogenize cool 5. Controlled Cooling (Induce Crystallization) emulsify->cool (if no HPH) homogenize->cool characterize 6. Characterization (DSC, XRD, Microscopy) cool->characterize

Caption: Workflow for preparing a this compound emulsion.

Polymorphism_Factors polymorph This compound Polymorphic Form (α, β', β) cooling_rate Cooling Rate cooling_rate->polymorph Influences emulsifier Emulsifier System emulsifier->polymorph Influences shear Applied Shear shear->polymorph Influences storage_temp Storage Temperature storage_temp->polymorph Influences

Caption: Factors influencing this compound polymorphism.

References

Technical Support Center: Purification of Synthetic Behenyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive protocols, troubleshooting advice, and frequently asked questions for the purification of synthetic behenyl linoleate (B1235992).

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in synthetic behenyl linoleate?

A1: Crude this compound synthesized via esterification typically contains unreacted starting materials such as behenyl alcohol and linoleic acid, residual catalyst, and potential by-products from side reactions.[1][2] Discoloration may also occur due to oxidation or side reactions at high temperatures.[2]

Q2: What are the most effective methods for purifying this compound?

A2: The most common and effective laboratory-scale purification methods are recrystallization and silica (B1680970) gel column chromatography.[1] For larger-scale operations, molecular distillation may be considered.[3] The choice depends on the nature of the impurities and the desired final purity.

Q3: How is the purity of the final this compound product assessed?

A3: Purity is primarily evaluated using chromatographic techniques. Gas Chromatography (GC), often with a Flame Ionization Detector (GC-FID), is used to quantify the ester and related volatile substances. High-Performance Liquid Chromatography (HPLC) is suitable for analyzing non-volatile impurities. For definitive identification of impurities and structural confirmation, these techniques are often coupled with Mass Spectrometry (GC-MS or LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.

Q4: Can this compound degrade during purification?

A4: Yes, the linoleate moiety contains two double bonds that are susceptible to oxidation, especially when exposed to heat, light, or oxygen. It is advisable to handle the material under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during steps involving heat.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity / Presence of Starting Materials Incomplete reaction during synthesis.- Optimize synthesis conditions (e.g., extend reaction time, use a Dean-Stark trap to remove water).- Employ silica gel column chromatography, which effectively separates the non-polar ester from the more polar unreacted alcohol and acid.
Product is Dark or Discolored - Side reactions caused by excessive heat during synthesis.- Oxidation of the double bonds in linoleic acid.- Lower the reaction temperature and consider using a milder catalyst.- Perform the synthesis and purification steps under an inert atmosphere (nitrogen or argon).- Treat a solution of the crude product with activated carbon to adsorb color impurities before final purification.
Low Yield After Recrystallization - The chosen solvent is not optimal (product is too soluble at low temperatures).- The product is precipitating as an oil instead of crystallizing.- Select a solvent in which this compound is highly soluble when hot but poorly soluble when cold.- Ensure slow cooling to promote the formation of well-defined crystals.- If oiling out occurs, try using a more dilute solution or a different solvent system.
Poor Separation in Column Chromatography - The eluting solvent system has incorrect polarity.- The column was overloaded with the crude sample.- First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A hexane (B92381)/ethyl acetate (B1210297) gradient is a common starting point.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.
Multiple Peaks in DSC Analysis The presence of impurities or different polymorphic forms of behenyl oleate (B1233923).- Purify the behenyl oleate to a high degree to eliminate impurity effects.- Control the thermal history of the sample before analysis by melting and then cooling at a controlled rate to encourage the formation of a single, stable crystalline form.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method separates compounds based on their polarity. This compound, being a non-polar ester, will elute before the more polar impurities like behenyl alcohol and linoleic acid.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Crude this compound

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. Spot the crude mixture on a TLC plate and develop it with various ratios of hexane and ethyl acetate. A good system will show clear separation between the product spot and impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of the initial eluent (e.g., hexane).

    • Carefully apply the concentrated sample solution to the top of the silica gel.

  • Elution:

    • Begin eluting with a low-polarity solvent (e.g., 100% hexane or 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This is known as a gradient elution.

  • Fraction Collection & Analysis:

    • Collect the eluent in separate fractions.

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a method for quantifying purity and identifying volatile impurities.

Materials:

  • Purified this compound

  • Solvent (e.g., Hexane or Chloroform, HPLC grade)

  • GC-MS system with a non-polar capillary column

Methodology:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., hexane) to a known concentration (e.g., 1 mg/mL).

  • GC-MS Conditions (Representative):

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-700.

  • Data Analysis: Determine purity by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST).

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleSample PreparationAdvantagesLimitations
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Dissolution in a volatile solvent. Derivatization may be needed for non-volatile impurities.High sensitivity and specificity; provides structural information for impurity identification.Requires compound to be thermally stable and volatile; derivatization adds complexity.
HPLC-ELSD/CAD Separation of compounds in the liquid phase followed by universal detection based on light scattering or aerosol charging.Dissolution in a suitable mobile phase solvent.Direct analysis of non-volatile compounds without derivatization; suitable for a wide range of impurities.Does not provide structural information like MS; detector response may be non-linear.
¹H-NMR Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Dissolution in a deuterated solvent (e.g., CDCl₃).Provides unambiguous structural confirmation; can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods; complex spectra if multiple impurities are present.

Visualized Workflows

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control & Analysis crude_product Crude Synthetic This compound purification_step Primary Purification (e.g., Column Chromatography) crude_product->purification_step tlc_analysis In-Process Control (TLC Analysis) purification_step->tlc_analysis Monitor Fractions solvent_removal Solvent Removal (Rotary Evaporation) recrystallization Optional Recrystallization (High Purity) solvent_removal->recrystallization final_qc Final Purity Assessment (GC-MS, HPLC) solvent_removal->final_qc recrystallization->final_qc tlc_analysis->solvent_removal final_product Purified this compound (>99%) final_qc->final_product

Caption: General workflow for the purification and analysis of this compound.

G start Impure Product Detected by Initial QC q1 Are starting materials (alcohol, acid) present? start->q1 a1_yes Use Silica Gel Column Chromatography q1->a1_yes Yes a1_no Is the product discolored? q1->a1_no No end Re-analyze Final Product a1_yes->end a2_yes 1. Check for Oxidation 2. Use Activated Carbon Treatment 3. Re-purify a1_no->a2_yes Yes a2_no Are there unknown peaks in GC/HPLC? a1_no->a2_no No a2_yes->end a3_yes Identify with GC-MS and select appropriate purification method a2_no->a3_yes Yes a2_no->end No, minor impurities a3_yes->end

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Enhancing Behenyl Linoleate Transesterification Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of behenyl linoleate (B1235992) via transesterification. The guidance provided is based on established principles for long-chain wax ester synthesis and can be adapted to specific experimental setups.

Troubleshooting Guides

This section offers solutions to common problems encountered during behenyl linoleate synthesis.

Issue 1: Low Yield of this compound

Low product yield is a frequent issue in transesterification reactions. The following table outlines potential causes and corresponding solutions.

Potential Cause Suggested Solution
Incomplete Reaction/Equilibrium - Remove water during the reaction using a Dean-Stark trap or molecular sieves. - Use a slight excess of one reactant (e.g., 1.2 to 1.5 molar excess of behenyl alcohol). - Increase the reaction time, monitoring progress hourly.[1]
Inactive or Insufficient Catalyst - Increase the catalyst concentration. For acid catalysts, be mindful of potential side reactions. - Ensure the catalyst has not been deactivated by impurities in the reactants.[2]
Suboptimal Reaction Temperature - Optimize the reaction temperature. For acid-catalyzed reactions, a typical range is 110-130°C. For enzymatic reactions, this is often between 40-60°C.[2][3]
Presence of Water and Free Fatty Acids - Ensure starting materials are dry and have a low acid value (<1), especially for base-catalyzed reactions, as water can lead to soap formation.[4]

Issue 2: Product Discoloration (Yellow or Brown)

Product discoloration often indicates the presence of impurities or degradation products.

Potential Cause Suggested Solution
Decomposition at High Temperatures - Lower the reaction temperature. - Reduce the reaction time.
Side Reactions from Catalyst - Use a milder or more selective catalyst, such as an immobilized lipase (B570770).

Issue 3: Presence of Unexpected Byproducts

The formation of unintended molecules can complicate purification and reduce yield.

Potential Cause Suggested Solution
Carboxylic Anhydride Formation - Ensure the reaction is not overheated. - Use an appropriate molar ratio of alcohol to the linoleic acid source.
Alkene Formation from Alcohol Dehydration - Lower the reaction temperature. - Use a less concentrated acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound transesterification?

A1: Several factors significantly impact the final yield, including reaction temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants. The removal of byproducts, such as water in Fischer esterification, is also crucial to drive the reaction equilibrium towards product formation.

Q2: What are the advantages of using enzymatic catalysts over chemical catalysts?

A2: Enzymatic catalysts, such as immobilized lipases, offer several advantages including milder reaction conditions (lower temperatures), high selectivity which minimizes side reactions, and easier product recovery. Furthermore, immobilized enzymes can often be recycled, making the process more sustainable.

Q3: How can I monitor the progress of my transesterification reaction?

A3: Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of starting materials and the appearance of the product. In acid-catalyzed reactions using a Dean-Stark trap, the amount of water collected can also indicate reaction completion.

Q4: What is the optimal molar ratio of behenyl alcohol to the linoleic acid source?

A4: While a stoichiometric ratio of 1:1 is required, using a slight excess of one reactant, typically the alcohol, can shift the equilibrium towards the product and increase the yield. The optimal ratio should be determined empirically for your specific reaction conditions.

Q5: Can the presence of water in the reactants affect the reaction?

A5: Yes, particularly in base-catalyzed transesterification, the presence of water can lead to saponification (soap formation), which consumes the catalyst and reduces the yield of the desired ester. For acid-catalyzed reactions, removing the water produced is essential to drive the reaction forward.

Data Summary

The following table summarizes reaction conditions from analogous long-chain wax ester syntheses, providing a benchmark for optimizing this compound production.

ParameterEnzymatic Synthesis (Decyl Oleate)Acid-Catalyzed Synthesis (Oleyl Oleate)
Catalyst Immobilized Lipase (e.g., Candida antarctica lipase B)Strong Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
Yield > 97%~ 96.8%
Reaction Time As low as 25 minutes (with ultrasound)8 hours
Reaction Temperature 45°C130°C
Solvent Often solvent-freeMay require a solvent for azeotropic water removal
Selectivity High (avoids side reactions)Lower (can lead to byproducts)
Catalyst Reusability Yes (immobilized enzymes)Limited (homogeneous acids)
Data adapted from a comparative analysis of long-chain wax ester syntheses.

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification (Fischer Esterification)

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus for water removal.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactants: To the flask, add the linoleic acid source (1 equivalent), behenyl alcohol (1.2 equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Catalyst: Carefully add a catalytic amount of a strong acid (e.g., 0.05 equivalents of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Enzymatic Transesterification

This protocol outlines a general procedure using an immobilized lipase as the catalyst.

  • Reactants: In a suitable reaction vessel, combine the linoleic acid source and behenyl alcohol in the desired molar ratio (e.g., 1:1). A solvent-free system is often preferred.

  • Catalyst: Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (typically 40-60°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until completion.

  • Catalyst Removal: Separate the immobilized enzyme from the product mixture by filtration.

  • Purification: The product can be used directly or purified further if necessary.

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Outputs A Behenyl Alcohol D Transesterification Reaction (Heat & Agitation) A->D B Linoleic Acid Source B->D C Catalyst C->D E Monitoring (TLC/GC) D->E F Workup & Purification E->F Reaction Complete G This compound F->G H Byproducts F->H

Caption: General experimental workflow for this compound synthesis.

G Start Low Yield? Eq Check Equilibrium: - Excess Alcohol? - Water Removal? Start->Eq Yes Cat Check Catalyst: - Concentration? - Activity? Eq->Cat Temp Check Temperature: - Optimal Range? Cat->Temp Time Check Reaction Time: - Sufficient Duration? Temp->Time Success Yield Improved Time->Success

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Preventing Oxidation of Linoleate Moieties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of the linoleate (B1235992) moiety in behenyl linoleate and other linoleate esters.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Suspected

Symptoms:

  • Noticeable change in odor (rancidity).

  • Yellowing or change in color of the compound.

  • Inconsistent results in experimental assays.

  • Decrease in the expected concentration of the active molecule over a short period.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Exposure to Oxygen 1. Inert Atmosphere: Store and handle this compound under an inert gas like nitrogen or argon.[1] 2. Vacuum Sealing: For long-term storage, vacuum seal the container. 3. Minimize Headspace: Use containers that are just large enough for the sample to minimize the amount of oxygen in the headspace.
Presence of Metal Ions 1. Use High-Purity Solvents/Reagents: Ensure all materials are free from trace metal contaminants. 2. Add a Chelating Agent: Incorporate a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester metal ions that can catalyze oxidation.[2]
Exposure to Light 1. Use Amber Glassware: Store the compound in amber or opaque containers to protect it from light. 2. Work in a Dark Environment: When handling the compound, minimize exposure to direct light.
Elevated Storage Temperature 1. Refrigerate or Freeze: Store this compound at low temperatures (2-8°C or -20°C) to slow down the rate of oxidation.[3] 2. Avoid Temperature Fluctuations: Frequent changes in temperature can accelerate degradation.
Inadequate Antioxidant Protection 1. Incorporate an Antioxidant: Add a suitable antioxidant to the formulation. See the FAQ section for guidance on selecting an appropriate antioxidant. 2. Optimize Antioxidant Concentration: The effectiveness of an antioxidant is concentration-dependent. Titrate the concentration to find the optimal level for your system.
Issue 2: Inconsistent Peroxide Value (PV) or TBARS Assay Results

Symptoms:

  • High variability between replicate measurements.

  • Results that do not correlate with other indicators of oxidation (e.g., sensory evaluation).

  • Unexpectedly low or high values that do not align with the sample's history.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Improper Sample Handling 1. Minimize Exposure: Once a sample container is opened, perform the analysis as quickly as possible to minimize further oxidation. 2. Consistent Aliquoting: If taking multiple measurements over time, aliquot the sample into smaller, single-use vials to avoid repeated exposure of the bulk material.
Assay Interference 1. Blank Correction: Always run a blank sample containing all reagents except the lipid to correct for any background absorbance. 2. Standard Curve: Prepare a fresh standard curve for each assay to ensure accuracy. 3. Solvent Purity: Use high-purity solvents as impurities can interfere with the reaction.
Incorrect Assay Protocol 1. Follow Protocol Precisely: Adhere strictly to the detailed experimental protocols provided in this guide. 2. Timing and Temperature: Pay close attention to incubation times and temperatures as these are critical parameters in both PV and TBARS assays.
Late-Stage Oxidation 1. Peroxide Value Limitations: The peroxide value measures primary oxidation products (hydroperoxides), which can decompose over time. A low PV in a highly oxidized sample may be misleading.[4] 2. Complementary Assays: Use the TBARS assay, which measures secondary oxidation products, in conjunction with the PV to get a more complete picture of the oxidative state.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of linoleate oxidation?

A1: The primary mechanism is autoxidation, a free-radical chain reaction involving three main stages: initiation, propagation, and termination. The presence of a doubly allylic hydrogen atom in the linoleate moiety makes it particularly susceptible to hydrogen abstraction, which initiates the chain reaction. This leads to the formation of unstable hydroperoxides, which then decompose into a variety of secondary oxidation products, including aldehydes and ketones, that contribute to rancidity.

Q2: How can I select the right antioxidant for my this compound formulation?

A2: The choice of antioxidant depends on the nature of your formulation (e.g., oil-based, emulsion) and regulatory requirements. Common antioxidants include:

  • Synthetic Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are very effective in neat oils.

  • Natural Antioxidants: Tocopherols (Vitamin E), rosemary extract, and ascorbyl palmitate are popular natural alternatives. Tocopherols are most effective at low concentrations and can act as pro-oxidants at high concentrations.[5]

  • Chelating Agents: While not antioxidants in the traditional sense, agents like EDTA prevent metal-catalyzed oxidation and can be used in combination with radical-scavenging antioxidants.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf life, this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C).

  • Atmosphere: Under an inert gas such as nitrogen or argon.

  • Light: Protected from light in an amber or opaque container.

  • Container: In a tightly sealed container with minimal headspace.

Q4: How do I measure the extent of oxidation in my samples?

A4: The two most common methods are the Peroxide Value (PV) and the Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). It is a good indicator of the initial stages of oxidation.

  • TBARS Assay: Measures malondialdehyde (MDA) and other secondary oxidation products. This assay is useful for assessing the later stages of oxidation and the development of rancidity.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the effect of a natural antioxidant, Silibinin-Linoleate, on the peroxide value of sunflower oil (a linoleic-rich oil) during accelerated oxidation at 60°C. This data serves as a representative example of how antioxidants can inhibit lipid peroxidation.

Time (days) Control (Sunflower Oil) Peroxide Value (meq O₂/kg)Sunflower Oil + 600 ppm Silibinin-Linoleate Peroxide Value (meq O₂/kg)Inhibition of Oxidation (%)
02.5 ± 0.12.5 ± 0.1-
422.8 ± 0.414.2 ± 0.337.7%
832.6 ± 0.518.5 ± 0.443.2%

Data adapted from a study on the antioxidant effect of Silibinin-Linoleate in high-oleic sunflower oil.

Experimental Protocols

Peroxide Value (PV) Assay (AOCS Official Method Cd 8b-90, modified)

Principle: This method measures the amount of iodine liberated from potassium iodide by the peroxides present in the lipid sample. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.

Reagents:

  • Acetic Acid-Chloroform solution (3:2 v/v)

  • Saturated Potassium Iodide (KI) solution (prepare fresh)

  • 0.1 N or 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant and vigorous shaking until the yellow color has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration, adding the thiosulfate solution dropwise until the blue color just disappears.

  • Record the volume of titrant used.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay quantifies malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.

Reagents:

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v in 0.25 M HCl)

  • Malondialdehyde (MDA) standard (e.g., from 1,1,3,3-tetramethoxypropane)

Procedure:

  • Prepare an MDA standard curve (0-10 nmol/mL).

  • Add 100 µL of the this compound sample (or standard) to a test tube.

  • Add 200 µL of ice-cold 10% TCA to precipitate any interfering proteins (if in a biological matrix). Incubate on ice for 15 minutes.

  • Centrifuge at 2200 x g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of the TBA reagent.

  • Incubate the tubes in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer.

Calculation: Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol MDA per mg of lipid.

Visualizations

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Linoleate_Moiety Linoleate Moiety (LH) Lipid_Radical Lipid Radical (L•) Linoleate_Moiety->Lipid_Radical Initiator Initiator (Light, Heat, Metal Ion) Initiator->Linoleate_Moiety H• abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical:w Addition Oxygen Oxygen (O₂) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide H• abstraction from another LH New_Lipid_Radical Lipid Radical (L•) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition New_Lipid_Radical->Peroxyl_Radical Chain Reaction Non_Radical_Products Non-Radical Products Peroxyl_Radical2 LOO• Peroxyl_Radical2->Non_Radical_Products Lipid_Radical2 L• Lipid_Radical2->Non_Radical_Products

Caption: Autoxidation pathway of a linoleate moiety.

Experimental_Workflow cluster_sample_prep Sample Preparation & Storage cluster_analysis Oxidation Analysis Sample This compound Sample Storage Controlled Storage (Temp, Light, Atmosphere) Sample->Storage Aliquoting Aliquoting for Analysis Storage->Aliquoting PV_Assay Peroxide Value (PV) Assay Aliquoting->PV_Assay TBARS_Assay TBARS Assay Aliquoting->TBARS_Assay Primary_Ox Primary Oxidation PV_Assay->Primary_Ox Secondary_Ox Secondary Oxidation TBARS_Assay->Secondary_Ox Data_Analysis Data Analysis & Comparison Primary_Ox->Data_Analysis Data Interpretation Secondary_Ox->Data_Analysis Data Interpretation

Caption: Workflow for assessing the oxidative stability of this compound.

References

Technical Support Center: Scale-Up of Behenyl Linoleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and considerations encountered during the scale-up of behenyl linoleate (B1235992) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing behenyl linoleate on a laboratory and industrial scale?

The two most common methods for synthesizing this compound are Fischer-Tiemann esterification and enzymatic catalysis.[1]

  • Fischer-Tiemann Esterification: This is a classic acid-catalyzed reaction where linoleic acid is reacted with behenyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] This method is well-established and cost-effective for large-scale production.[3]

  • Enzymatic Synthesis: This method utilizes lipases (e.g., Candida antarctica lipase (B570770) B) to catalyze the esterification reaction.[1] It is considered a "green" chemistry approach due to its mild reaction conditions, high selectivity, and the reusability of the immobilized enzyme catalyst.[1]

Q2: What are the main challenges when scaling up this compound production?

Scaling up the synthesis of this compound presents several key challenges:

  • Maintaining Reaction Equilibrium: Esterification is a reversible reaction that produces water as a byproduct. As the production scale increases, the efficient removal of water becomes critical to drive the reaction towards the product and achieve high yields.

  • Preventing Oxidation: Linoleic acid is a polyunsaturated fatty acid with two double bonds, making it susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of undesirable byproducts and a discolored final product.

  • Heat and Mass Transfer: Ensuring uniform heating and mixing throughout a large reactor is crucial for consistent reaction rates and to avoid localized overheating, which can promote side reactions and degradation.

  • Catalyst Efficiency and Recovery: On a large scale, the cost-effectiveness and reusability of the catalyst (both acid and enzyme) are significant considerations. For enzymatic processes, maintaining enzyme activity over multiple cycles is important.

  • Product Purification: Removing unreacted starting materials, catalyst, and any side products from a large volume of this compound can be challenging and may require multi-step purification processes.

Q3: How does the synthesis of this compound differ from that of behenyl oleate?

The primary difference lies in the fatty acid used: linoleic acid versus oleic acid. Linoleic acid has two double bonds, while oleic acid has only one. This makes this compound more prone to oxidation than behenyl oleate. Consequently, during scale-up, it is more critical to employ measures to prevent oxidation, such as using an inert atmosphere (e.g., nitrogen or argon) and potentially lower reaction temperatures, especially for the acid-catalyzed method.

Q4: What are the typical yields for this compound synthesis?

While specific yield data for the large-scale production of this compound is not extensively published, yields for similar long-chain wax esters can be quite high under optimized conditions. For analogous esters, yields of up to 96.8% have been reported for acid-catalyzed synthesis, and over 97% for enzymatic synthesis. Achieving such high yields for this compound on a large scale is dependent on effectively addressing the challenges mentioned above.

Troubleshooting Guides

Issue 1: Low Product Yield
Possible CauseSuggested Solution
Incomplete Reaction (Equilibrium) - Use an excess of one of the reactants (typically the less expensive one, behenyl alcohol).- On a larger scale, continuously remove the water byproduct using a Dean-Stark trap for acid-catalyzed reactions or by applying a vacuum for enzymatic synthesis.
Inactive or Insufficient Catalyst - For acid catalysis, ensure the catalyst has not been deactivated by moisture and is used in an appropriate concentration (e.g., 1-5 mol%).- For enzymatic synthesis, verify the activity of the lipase and consider increasing the enzyme loading. Ensure the enzyme is not denatured by excessive temperatures.
Suboptimal Reaction Temperature - For acid-catalyzed reactions, a typical temperature range is 110-130°C. Ensure the reaction mixture is reaching and maintaining this temperature uniformly.- For enzymatic reactions, the optimal temperature is typically between 40-70°C, depending on the specific lipase used.
Insufficient Reaction Time - Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.
Issue 2: Product is Dark or Discolored
Possible CauseSuggested Solution
Oxidation of Linoleic Acid - Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.- Consider adding a small amount of an antioxidant to the reaction mixture.
Side Reactions from High Temperatures - For acid-catalyzed synthesis, avoid excessive heating that can lead to charring and other side reactions.- If discoloration persists, consider switching to the milder conditions of enzymatic synthesis.
Impurities in Starting Materials - Ensure the linoleic acid and behenyl alcohol are of high purity, as impurities can cause discoloration at elevated temperatures.
Issue 3: Difficulty in Product Purification
Possible CauseSuggested Solution
Unreacted Starting Materials - Optimize the reaction conditions to maximize conversion (see "Low Product Yield").- For purification, consider vacuum distillation to remove lower boiling point starting materials or recrystallization from a suitable solvent.
Residual Catalyst - For acid-catalyzed reactions, neutralize the acid with a base wash (e.g., sodium bicarbonate solution) during the workup.- For enzymatic synthesis, if using an immobilized enzyme, it can be removed by simple filtration.
Formation of Emulsions during Workup - This can occur during the washing steps when scaling up. To break emulsions, try adding brine (saturated sodium chloride solution) to the wash.

Data Presentation

Table 1: Comparison of Synthesis Methods for Analogous Wax Esters

ParameterEnzymatic Synthesis (Decyl Oleate)Acid-Catalyzed Synthesis (Oleyl Oleate)
Catalyst Immobilized Lipase (e.g., Candida antarctica lipase B)Strong Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
Yield > 97%~ 96.8%
Reaction Time As low as 25 minutes (with ultrasound)8 hours
Reaction Temperature 45°C130°C
Solvent Often solvent-freeMay require a solvent for azeotropic water removal
Selectivity High (avoids side reactions)Lower (can lead to byproducts and discoloration)
Catalyst Reusability Yes (immobilized enzymes can be recycled)Limited (homogeneous acids are difficult to recover)

Note: This data is for analogous wax esters and serves as a representative comparison. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

Materials:

  • Linoleic acid (1 equivalent)

  • Behenyl alcohol (1.2 equivalents)

  • p-Toluenesulfonic acid (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • To the flask, add linoleic acid, behenyl alcohol, and toluene.

  • Carefully add the p-toluenesulfonic acid catalyst.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected, and the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Linoleic acid

  • Behenyl alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Optional: Solvent (solvent-free is often preferred)

Procedure:

  • In a suitable reaction vessel, combine linoleic acid and behenyl alcohol in the desired molar ratio (e.g., 1:1).

  • Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

  • If conducting a solvent-free reaction, heat the mixture to the optimal temperature for the enzyme (typically 40-60°C) with stirring. A vacuum may be applied to remove the water byproduct.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, the immobilized enzyme can be removed by filtration and washed for reuse.

  • The product can be used directly or further purified if necessary.

Visualizations

experimental_workflow_acid_catalyzed start Start: Reactants & Catalyst reflux Reflux with Dean-Stark Trap start->reflux water_removal Azeotropic Water Removal reflux->water_removal monitoring Monitor Progress (TLC/GC) reflux->monitoring water_removal->reflux workup Cool & Workup monitoring->workup Reaction Complete wash Wash with NaHCO3, Water, Brine workup->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify product Final Product: this compound purify->product

Caption: Workflow for Acid-Catalyzed this compound Synthesis.

experimental_workflow_enzymatic start Start: Substrates & Immobilized Lipase react React at Optimal Temperature (40-60°C) start->react vacuum Optional: Apply Vacuum for Water Removal react->vacuum monitoring Monitor Progress (TLC/GC) react->monitoring vacuum->react filtration Filter to Remove Enzyme monitoring->filtration Reaction Complete enzyme_recycle Wash & Recycle Enzyme filtration->enzyme_recycle product Final Product: this compound filtration->product

Caption: Workflow for Enzymatic this compound Synthesis.

troubleshooting_low_yield start Low Yield Observed check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst No solution_water Implement Dean-Stark/Vacuum check_equilibrium->solution_water Yes check_temp Is the reaction temperature optimal? check_catalyst->check_temp No solution_catalyst Verify/Increase Catalyst check_catalyst->solution_catalyst Yes check_time Has the reaction run long enough? check_temp->check_time No solution_temp Adjust Temperature check_temp->solution_temp Yes solution_time Increase Reaction Time check_time->solution_time No

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Addressing Polymorphism in Crystalline Behenyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying, characterizing, and controlling polymorphism in crystalline behenyl linoleate (B1235992). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for behenyl linoleate?

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This can lead to significant variations in physicochemical properties such as melting point, solubility, stability, and mechanical strength. For this compound, uncontrolled polymorphic transformations can impact formulation stability, texture, and in pharmaceutical applications, potentially alter drug release profiles and bioavailability.

Q2: What are the common polymorphic forms of long-chain esters like this compound?

Long-chain esters, like this compound, are expected to exhibit polymorphism, typically crystallizing into three main forms: α, β', and β.[1]

  • α (Alpha) form: This is the least stable polymorph, often formed upon rapid cooling of the molten substance. It has a hexagonal chain packing and a lower melting point.[1]

  • β' (Beta-prime) form: This form has intermediate stability and an orthorhombic perpendicular chain packing. It is often desirable in applications requiring small crystals and a smooth texture.[1]

  • β (Beta) form: This is the most stable polymorph, characterized by a triclinic parallel chain packing and the highest melting point. While thermodynamically favored, its formation can lead to large, needle-like crystals that may be undesirable.[1]

Q3: How do the different polymorphic forms of this compound affect my formulation?

The polymorphic form of this compound crystals can significantly impact the physical properties and stability of a formulation.[1]

  • Texture and Rheology: The size and shape of the crystals influence the texture and flow properties. Fine β' crystals can impart a smooth, creamy texture, whereas large β crystals can result in a gritty or waxy feel.

  • Stability: Polymorphic transitions, particularly from the less stable α or β' forms to the more stable β form, can occur during storage. This can lead to crystal growth, which may disrupt the structure of emulsions or suspensions, leading to instability.

  • Bioavailability: In pharmaceutical formulations, the polymorphic form can influence the dissolution rate of an encapsulated active pharmaceutical ingredient (API), thereby affecting its bioavailability.

Q4: What factors influence which polymorphic form of this compound crystallizes?

Several factors can be manipulated to control the crystallization of this compound:

  • Cooling Rate: The rate at which the material is cooled through its crystallization temperature is a critical factor. Rapid cooling often favors the formation of the metastable α form, while slow cooling allows for the formation of the more stable β' or β forms.

  • Emulsifier Type and Concentration: In emulsion systems, the choice of emulsifier can influence the nucleation and growth of different polymorphs at the oil-water interface.

  • Shear: Applying shear during the crystallization process can influence the polymorphic outcome.

  • Storage Temperature: The temperature at which the product is stored can promote polymorphic transitions over time. Temperature fluctuations can be particularly detrimental to stability.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Grainy or waxy texture in the final product. Formation of large, needle-like β crystals of this compound.1. Increase the cooling rate: Rapid cooling can help trap the this compound in the finer α or β' polymorphic forms.2. Modify the emulsifier system (if applicable): Experiment with different emulsifiers that may inhibit the growth of β crystals.3. Apply shear during cooling: Introducing shear during crystallization can promote the formation of smaller crystals.
Inconsistent melting point between batches. The presence of different polymorphic forms or variations in the ratio of polymorphs.1. Standardize the thermal history: Ensure all samples have a consistent and well-defined thermal history before analysis.2. Control the cooling rate precisely: Implement a controlled and reproducible cooling protocol during manufacturing.3. Characterize raw materials: Ensure the purity and consistency of the incoming this compound.
Phase separation or instability upon storage. Polymorphic transition from a less stable (α or β') to a more stable (β) form, leading to crystal growth and disruption of the formulation structure.1. Optimize the cooling protocol: A controlled cooling rate may be necessary to favor the formation of a more stable initial polymorph that is less prone to transition.2. Anneal the product: Hold the product at a temperature just below the melting point of the desired polymorph for a specific time to encourage its formation and stabilization.3. Incorporate a crystal habit modifier: Certain additives can interfere with the crystal growth of undesirable polymorphs.
Unexpected peaks in DSC or XRD analysis. Presence of multiple polymorphs or impurities in the this compound.1. Purify the this compound: Use a high-purity grade of this compound to avoid uncontrolled crystallization behavior.2. Control the thermal history: Ensure the sample has a well-defined thermal history before analysis to avoid measuring transient states.

Quantitative Data

Disclaimer: The following data is for behenyl oleate, a long-chain wax ester with similar properties to this compound. The actual values for this compound may vary. This table should be used as a reference for the expected differences between polymorphic forms.

Table 1: Thermal Properties of Behenyl Oleate Polymorphs

Polymorphic FormCrystal SystemMelting Point (°C)Enthalpy of Fusion (J/g)
α (Alpha) HexagonalLowerLowest
β' (Beta-prime) OrthorhombicIntermediateIntermediate
β (Beta) TriclinicHigherHighest

Experimental Protocols

Protocol 1: Characterization of this compound Polymorphism using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points and enthalpies of fusion of different polymorphs and to study polymorphic transitions.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it hermetically.

  • Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its melting point (e.g., 80°C).

    • Hold for 5 minutes to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected crystallization temperature (e.g., -20°C). This will record the crystallization exotherm.

    • Hold for 5 minutes.

    • Heat the sample at the same controlled rate back to the starting temperature (e.g., 80°C). This will record the melting endotherm(s).

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of crystallization and melting events, as well as the associated enthalpies. Different polymorphs will exhibit distinct melting points.

Protocol 2: Characterization of this compound Polymorphism using Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form(s) of this compound present in a sample.

Methodology:

  • Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Pack the powder into the sample holder.

  • Instrument Setup: Use a powder X-ray diffractometer with a common radiation source (e.g., Cu Kα).

  • Data Collection: Scan the sample over a relevant 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.

  • Data Analysis: Analyze the resulting diffraction pattern. Each polymorphic form will produce a unique set of diffraction peaks at specific 2θ angles, which serves as a "fingerprint" for that crystalline structure. Compare the obtained pattern with known standards if available.

Visualizations

Polymorphic_Transformation_Pathway cluster_main Polymorphic Transformation Pathway alpha α-form (Metastable) beta_prime β'-form (Intermediate) alpha->beta_prime Time, Temperature beta β-form (Stable) beta_prime->beta Time, Temperature

Caption: Polymorphic transformation pathway for long-chain esters.

Experimental_Workflow cluster_workflow Experimental Workflow for Polymorph Characterization start Sample of This compound dsc Differential Scanning Calorimetry (DSC) start->dsc pxrd Powder X-ray Diffraction (PXRD) start->pxrd thermal_data Melting Point(s) & Enthalpy(ies) dsc->thermal_data xrd_pattern Diffraction Pattern pxrd->xrd_pattern analysis Data Analysis & Comparison thermal_data->analysis xrd_pattern->analysis identification Polymorph Identification (α, β', β, or mixture) analysis->identification

Caption: Workflow for characterizing an unknown polymorphic form.

Troubleshooting_Decision_Tree cluster_tree Troubleshooting Inconsistent Experimental Results start Inconsistent Results (e.g., Melting Point) check_thermal Was the thermal history controlled? start->check_thermal control_cooling Implement precise cooling rate control check_thermal->control_cooling No check_purity Is the raw material pure? check_thermal->check_purity Yes control_cooling->start Re-run purify Purify behenyl linoleate check_purity->purify No analyze_polymorph Characterize polymorphs (DSC/PXRD) check_purity->analyze_polymorph Yes purify->start Re-run

Caption: Decision tree for troubleshooting inconsistent results.

References

Validation & Comparative

Behenyl Linoleate vs. Behenyl Oleate in Skin Hydration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Behenyl linoleate (B1235992) and behenyl oleate (B1233923) are both long-chain fatty acid esters that function as emollients, contributing to skin softness and smoothness. Their primary distinction, and the basis of their differential effects on skin hydration, lies in the nature of their fatty acid components. Linoleic acid is an essential fatty acid integral to the synthesis of ceramides (B1148491) and the maintenance of a robust skin barrier.[1][2][3] Conversely, while oleic acid possesses moisturizing properties, its potential to disrupt the stratum corneum's lipid structure has been a subject of scientific discussion.[4] Therefore, behenyl linoleate is hypothesized to offer superior long-term benefits for skin hydration through barrier reinforcement, whereas behenyl oleate may provide more immediate emollience with a potential for barrier perturbation with continuous use.

Physicochemical and Performance Characteristics

The following table summarizes the inferred properties of this compound and behenyl oleate based on the characteristics of their constituent parts.

PropertyThis compound (Inferred)Behenyl OleateReferences
INCI Name This compoundBehenyl Oleate
Ester of Behenyl Alcohol & Linoleic AcidBehenyl Alcohol & Oleic Acid
Fatty Acid Type Polyunsaturated (Omega-6)Monounsaturated (Omega-9)[2]
Primary Function Emollient, Barrier-Reinforcing AgentEmollient, Occlusive Agent
Mechanism of Action Integrates into the lipid barrier, serves as a precursor for ceramide synthesis, reduces TEWL.Forms a protective layer on the skin, reduces immediate water loss.
Effect on Skin Barrier Strengthens and repairs the skin's natural barrier.May potentially disrupt the lipid barrier with long-term use.
Skin Feel Lighter, less greasy feel.Richer, more occlusive feel.
Best Suited For Formulations aimed at long-term hydration and barrier repair, particularly for dry or compromised skin.Formulations for immediate moisturization and protection against environmental dryness.

Signaling Pathway: Linoleic Acid Incorporation into Ceramides

Linoleic acid is a crucial precursor for the synthesis of specific ceramides, which are essential lipids for maintaining the skin's barrier function and retaining moisture. The following diagram illustrates the simplified pathway of linoleic acid incorporation into acylceramides in the epidermis.

Linoleic_Acid_to_Ceramide Linoleic Acid Linoleic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Linoleic Acid->Acyl-CoA Synthetase Activation Linoleoyl-CoA Linoleoyl-CoA Acyl-CoA Synthetase->Linoleoyl-CoA Ceramide Synthase Ceramide Synthase Linoleoyl-CoA->Ceramide Synthase Acylceramide (e.g., Ceramide EOS) Acylceramide (e.g., Ceramide EOS) Ceramide Synthase->Acylceramide (e.g., Ceramide EOS) Sphingosine Sphingosine Sphingosine->Ceramide Synthase Stratum Corneum Stratum Corneum Acylceramide (e.g., Ceramide EOS)->Stratum Corneum Integration into Lipid Lamellae

Linoleic Acid to Acylceramide Pathway

Experimental Protocols

To empirically evaluate the effects of this compound and behenyl oleate on skin hydration, the following standard experimental protocols are recommended.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin barrier by measuring the quantity of water that evaporates from the epidermis to the surrounding atmosphere. A lower TEWL value indicates a more intact barrier.

Methodology:

  • Instrumentation: An open-chamber or closed-chamber evaporimeter (e.g., Tewameter®).

  • Subjects: A panel of healthy volunteers with normal to dry skin.

  • Acclimatization: Subjects should be acclimatized in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes prior to measurements.

  • Baseline Measurement: Baseline TEWL readings are taken from designated test sites on the forearms.

  • Product Application: A standardized amount of the test material (e.g., a cream containing this compound or behenyl oleate) is applied to the respective test sites. An untreated site serves as a control.

  • Post-application Measurements: TEWL is measured at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: Changes in TEWL from baseline are calculated and compared between the test products and the control.

Measurement of Skin Hydration (Corneometry)

Objective: To determine the hydration level of the stratum corneum. Higher corneometer values indicate greater skin hydration.

Methodology:

  • Instrumentation: A Corneometer® (e.g., CM 825).

  • Subjects: A panel of healthy volunteers with normal to dry skin.

  • Acclimatization: Subjects are acclimatized under controlled environmental conditions as described for TEWL measurements.

  • Baseline Measurement: Baseline skin hydration is measured at the designated test sites.

  • Product Application: A standardized amount of the test material is applied to the respective test sites, with an untreated control site.

  • Post-application Measurements: Skin hydration is measured at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application.

  • Data Analysis: The percentage change in skin hydration from baseline is calculated and statistically compared between the different formulations.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a clinical study comparing the effects of this compound and behenyl oleate on skin hydration.

Experimental_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Subject Recruitment Subject Recruitment Acclimatization Acclimatization Subject Recruitment->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Product Application Product Application Baseline Measurements->Product Application Post-application Measurements Post-application Measurements Product Application->Post-application Measurements Data Analysis Data Analysis Post-application Measurements->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Clinical Study Workflow Diagram

Conclusion

Based on the established roles of their constituent fatty acids, this compound is anticipated to provide more comprehensive benefits for skin hydration by actively participating in the synthesis of ceramides and reinforcing the skin's natural barrier. This makes it a promising ingredient for formulations targeting long-term improvement in skin health and moisture retention. Behenyl oleate, while an effective emollient for immediate moisturization, may not offer the same barrier-restorative properties and warrants careful consideration in formulations for sensitive or compromised skin due to the potential for barrier disruption.

References

A Comparative Guide to Validating Behenyl Linoleate Purity: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like behenyl linoleate (B1235992) is a critical step in guaranteeing the quality, safety, and efficacy of final products. Behenyl linoleate, a wax ester valued for its emollient and conditioning properties in cosmetics and pharmaceuticals, requires precise analytical methods to detect and quantify potential impurities. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity.

The primary impurities of concern in commercially available this compound are typically unreacted starting materials from its synthesis, namely behenyl alcohol and linoleic acid. Other potential impurities could include byproducts from side reactions or isomers of linoleic acid. The choice between HPLC and GC-MS for purity analysis depends on several factors, including the desired level of sensitivity, the need for structural confirmation of impurities, and sample throughput requirements.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound, along with a comparison to common alternatives, Cetearyl Isononanoate and Glyceryl Stearate.

Analytical MethodAnalytePurity (%)Potential ImpuritiesLimit of Detection (LOD)
HPLC-ELSD/CAD This compound >99 (Typical)Behenyl Alcohol, Linoleic Acid~1-10 ng
Cetearyl Isononanoate>98 (Typical)Cetearyl Alcohol, Isononanoic Acid~1-10 ng
Glyceryl Stearate>90 (as monostearate)Glycerol, Stearic Acid, Di/Triglycerides~1-10 ng
GC-MS (as FAMEs) This compound >99 (Typical)Behenyl Alcohol, Linoleic Acid Methyl Ester<1 ng
Cetearyl Isononanoate>98 (Typical)Cetearyl Alcohol, Isononanoic Acid Methyl Ester<1 ng
Glyceryl Stearate>90 (as monostearate)Glycerol, Stearic Acid Methyl Ester<1 ng

Note: The purity values are typical and may vary between suppliers. The Limit of Detection is an estimated value and can vary depending on the specific instrumentation and method parameters.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below. These protocols can be adapted for the analysis of the mentioned alternatives with appropriate adjustments to chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

HPLC is a versatile technique that allows for the direct analysis of the non-volatile this compound without the need for chemical derivatization. A reverse-phase method is typically employed.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18 or C30 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C30 column can provide enhanced separation for long-chain esters.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol (B130326)/Chloroform (e.g., 80:20 v/v)

  • Gradient:

    • 0-10 min: 100% A

    • 10-30 min: Linear gradient to 100% B

    • 30-40 min: 100% B

    • 40.1-45 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 50-60°C

    • Gas Flow (Nitrogen): 1.5 - 2.0 L/min

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as a mixture of isopropanol and hexane (B92381) (1:1 v/v).

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is required to convert the fatty acid moiety into a more volatile form, typically a fatty acid methyl ester (FAME). The intact ester is cleaved, and the resulting FAME and behenyl alcohol can be analyzed.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 320°C.

    • Hold: 10 minutes at 320°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-700

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation (Transesterification):

  • Accurately weigh about 5 mg of the this compound sample into a reaction vial.

  • Add 1 mL of 2% sulfuric acid in methanol.

  • Cap the vial tightly and heat at 70°C for 2 hours.

  • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs and behenyl alcohol to a GC vial for analysis.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18/C30 Column) filter->hplc Inject detector ELSD/CAD Detector hplc->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Impurities integrate->quantify

HPLC Purity Analysis Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound transesterify Transesterification (H₂SO₄ in Methanol) weigh->transesterify extract Extract with Hexane transesterify->extract gcms GC-MS System (DB-5ms Column) extract->gcms Inject mass_spec Mass Spectrometer gcms->mass_spec tic Generate Total Ion Chromatogram (TIC) mass_spec->tic spectra Identify Peaks via Mass Spectra tic->spectra quantify Quantify Purity & Impurities spectra->quantify

GC-MS Purity Analysis Workflow.

Comparison of Techniques

HPLC-ELSD/CAD:

  • Advantages:

    • Direct Analysis: No derivatization is required, simplifying sample preparation and reducing the potential for analytical errors.

    • Non-destructive: The technique is non-destructive, allowing for fraction collection for further analysis if needed.

    • Suitable for Non-volatile Compounds: Ideal for analyzing high molecular weight, non-volatile compounds like this compound in their native form.

  • Disadvantages:

    • Lower Sensitivity: Generally less sensitive than GC-MS.

    • Limited Structural Information: While MS detectors can be coupled with HPLC, ELSD and CAD provide no structural information for peak identification.

GC-MS:

  • Advantages:

    • High Sensitivity and Specificity: Offers excellent sensitivity for detecting trace-level impurities. The mass spectrometer provides detailed structural information, enabling confident peak identification.

    • Established Libraries: Extensive mass spectral libraries are available for the identification of FAMEs and other common impurities.

  • Disadvantages:

    • Derivatization Required: The necessity of transesterification adds a step to the sample preparation workflow, increasing time and the potential for variability.

    • Thermal Lability: Not suitable for thermally labile compounds, although this compound and its expected impurities are generally stable under typical GC conditions.

Conclusion

Both HPLC with universal detectors and GC-MS are powerful and reliable techniques for validating the purity of this compound. HPLC offers a more straightforward and direct method, making it well-suited for routine quality control and high-throughput screening. The absence of a derivatization step simplifies the workflow and reduces potential sources of error.

On the other hand, GC-MS provides unparalleled sensitivity and specificity, making it the method of choice when very low levels of impurities need to be detected and definitively identified. The mass spectral data provides a high degree of confidence in the identification of unknown peaks, which is invaluable during method development and in-depth impurity profiling.

The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the regulatory requirements of the final product. For comprehensive quality control, employing both techniques as orthogonal methods can provide the highest level of confidence in the purity of this compound.

A Comparative Guide to the In Vitro Skin Penetration of Behenyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data from in vitro skin penetration studies specifically investigating behenyl linoleate (B1235992) are not extensively available in publicly accessible literature. This guide provides a standardized experimental protocol and a comparative framework based on established methods for lipophilic esters. The quantitative data presented herein are illustrative examples to guide researchers in their study design and data presentation.

Introduction

Behenyl linoleate (C40H76O2, MW: 589.03 g/mol ) is a long-chain ester with potential applications in topical and transdermal formulations as an emollient and skin conditioning agent.[1] Understanding its skin penetration profile is crucial for evaluating its efficacy and safety. This guide outlines a detailed protocol for assessing the in vitro skin penetration of this compound using the Franz diffusion cell method and provides a comparative data framework against other relevant esters, such as behenyl stearate (B1226849) and methyl linoleate.

The Franz diffusion cell is a widely accepted in vitro model for assessing the dermal absorption and permeation of various compounds.[2][3] It allows for the determination of key permeation parameters, including steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag).

Comparative Physicochemical Properties

The skin penetration of a compound is influenced by its physicochemical properties. A comparison of this compound with structurally similar esters provides context for expected permeation behavior.

PropertyThis compound (Exemplary)Behenyl StearateMethyl Linoleate
Molecular Weight ( g/mol ) 589.03[1]593.06[4][5]294.47[6]
LogP (o/w) ~19 (Estimated)~19.5 (Estimated)[5]~6.82 - 7.64[6][7]
Melting Point (°C) Solid at room temperature[1]~66[8]-35[7]
Water Solubility InsolubleInsoluble[2]Insoluble
Chemical Structure Ester of Behenyl Alcohol and Linoleic AcidEster of Behenyl Alcohol and Stearic Acid[4]Ester of Methanol and Linoleic Acid[9]

Experimental Protocol: In Vitro Skin Penetration using Franz Diffusion Cells

This protocol is a standardized procedure for evaluating the skin permeation of this compound.

Materials and Equipment
  • Skin Model: Excised human or porcine skin is considered the gold standard. Synthetic membranes like Strat-M® can be used for screening purposes.[10]

  • Franz Diffusion Cells: Vertical diffusion cells with a known diffusion area (e.g., 0.5 to 2 cm²) and receptor volume.[3][11]

  • Receptor Solution: For highly lipophilic compounds like this compound, a receptor solution with a solubilizing agent is necessary to maintain sink conditions. Options include phosphate-buffered saline (PBS) with 2-5% polysorbate 20 or up to 40% ethanol (B145695) in water.[2]

  • Test Formulation: this compound dissolved or dispersed in a suitable vehicle.

  • Analytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or charged aerosol detection), is required for the quantification of this compound.[4]

  • Other Equipment: Circulating water bath, magnetic stirrer, syringes, vials, parafilm.

Experimental Workflow

The following diagram outlines the key steps in the in vitro skin penetration study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation (Hydration & Mounting) setup Franz Cell Assembly (Fill Receptor, Mount Skin) prep_skin->setup prep_receptor Receptor Solution Preparation (Degassing) prep_receptor->setup prep_formulation Test Formulation Preparation apply Apply Formulation to Donor prep_formulation->apply equilibrate System Equilibration (32°C for 30 min) setup->equilibrate equilibrate->apply sample Sampling from Receptor (Predetermined time points) apply->sample replace Replenish Receptor Solution sample->replace analyze Analyze Samples (e.g., HPLC) sample->analyze replace->sample plot Plot Cumulative Amount vs. Time analyze->plot calculate Calculate Permeation Parameters (Flux, Kp, Lag Time) plot->calculate

Workflow for in vitro skin penetration study.
Step-by-Step Procedure

  • Skin Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Equilibrate the skin sections in PBS for at least 30 minutes before mounting.[2]

  • Receptor Solution Preparation: Prepare the chosen receptor solution and degas it to prevent air bubble formation during the experiment.[2]

  • Franz Cell Setup:

    • Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring there are no air bubbles.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane onto the Franz cell, with the stratum corneum side facing the donor chamber.

    • Clamp the donor and receptor chambers together securely.

    • Place the assembled cells in a circulating water bath maintained at 32°C to mimic skin surface temperature.[2]

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation and Sampling:

    • Apply a known amount of the this compound formulation evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber with parafilm to prevent evaporation.[2]

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[2]

    • Immediately replace the withdrawn volume with a fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[2]

  • Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method.

Data Presentation and Analysis

The results from the in vitro skin penetration study should be presented clearly to allow for easy comparison between different formulations or compounds.

Calculation of Permeation Parameters
  • Cumulative Amount Permeated (μg/cm²): Plot the cumulative amount of this compound permeated per unit area of skin against time (h).

  • Steady-State Flux (Jss, μg/cm²/h): Determined from the slope of the linear portion of the cumulative permeation curve.[2]

  • Permeability Coefficient (Kp, cm/h): Calculated using the equation: Kp = Jss / C, where C is the concentration of this compound in the donor formulation.[2]

  • Lag Time (t_lag, h): Determined by extrapolating the linear portion of the cumulative permeation curve to the x-axis.[2]

Example Comparative Data Table

The following table provides an example of how to present permeation data for this compound in comparison to other esters from two different hypothetical formulations (Formulation A: Oil-in-water emulsion; Formulation B: Anhydrous ointment).

ParameterThis compound (Formulation A)This compound (Formulation B)Behenyl Stearate (Formulation A)Methyl Linoleate (Formulation A)
Steady-State Flux (Jss) (μg/cm²/h) 0.05 ± 0.010.02 ± 0.0050.04 ± 0.0080.5 ± 0.1
Permeability Coefficient (Kp) (cm/h x 10⁻⁴) 0.1 ± 0.020.04 ± 0.010.08 ± 0.01610 ± 2
Lag Time (t_lag) (h) 4.2 ± 0.55.5 ± 0.84.5 ± 0.62.1 ± 0.3
Cumulative Amount at 24h (μg/cm²) 1.0 ± 0.20.4 ± 0.10.8 ± 0.1511.5 ± 2.5

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Conclusion

While direct comparative studies on the in vitro skin penetration of this compound are lacking, this guide provides a robust framework for conducting such research. The provided experimental protocol, based on the widely accepted Franz diffusion cell method, offers a standardized approach to generate reliable and reproducible data. By presenting the results in a structured tabular format, researchers can effectively compare the permeation characteristics of this compound with other esters or across different formulations. This will enable a better understanding of its potential as an active ingredient or excipient in dermatological and cosmetic products. Further experimental investigation using this methodology is essential for a definitive assessment of this compound's skin penetration profile.

References

A Comparative Guide to the Validation of Analytical Methods for Behenyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products and cosmetic formulations. Behenyl linoleate (B1235992), a wax ester of behenyl alcohol and linoleic acid, requires precise and reliable analytical techniques for its quantification and stability assessment. This guide provides a comprehensive comparison of the primary analytical methods for the validation of behenyl linoleate, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validation data for this compound is not extensively published, this guide draws upon established methodologies for structurally similar compounds, such as behenyl stearate (B1226849) and linoleic acid, to provide a robust framework for method validation.[1][2]

Methodology Comparison: HPLC vs. GC

The selection of an analytical method for this compound is contingent on several factors, including the sample matrix, the need for derivatization, desired sensitivity, and the specific goals of the analysis (e.g., purity assessment, quantification, or stability testing).

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid phase, making it well-suited for the analysis of large, non-volatile molecules like this compound without the need for chemical modification.[1] In contrast, Gas Chromatography (GC) separates volatile compounds in a gaseous mobile phase and typically requires a derivatization step to convert non-volatile analytes like this compound into more volatile forms.[2][3]

Below is a comparative summary of these two methods for the analysis of this compound.

Data Presentation: Performance Comparison
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase, followed by detection.Separation of non-volatile compounds in a liquid mobile phase, followed by detection.[2]
Derivatization Mandatory (Transesterification to form fatty acid methyl esters - FAMEs).[2][3]Not generally required; direct analysis is possible.[1][2]
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][2][4]Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS).[1][2]
Linearity (R²) > 0.999 (for FAMEs).[2]> 0.999.[2]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL (for FAMEs).[2]~1 ng on column.[2]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL (for FAMEs).[2]~2.3–4.2 ng per injection.[2]
Precision (%RSD) < 7%.[2]Generally < 5%.[2]
Accuracy (Recovery %) 88 - 109%.[2]98 - 102%.[5]
Advantages High resolution and sensitivity for volatile compounds; robust and established methodology.[2]Direct analysis of non-volatile compounds; avoids derivatization steps; universal detection capabilities with detectors like CAD and ELSD.[2]
Disadvantages Requires time-consuming derivatization which can introduce errors; not suitable for thermolabile compounds.[2]Can be sensitive to mobile phase composition; may require specialized detectors for analytes lacking a UV chromophore.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the typical experimental protocols for the analysis of this compound using GC and HPLC.

Gas Chromatography (GC-FID) Protocol

This method involves the transesterification of this compound to its corresponding fatty acid methyl ester (FAME), methyl linoleate, which is then quantified.

1. Sample Preparation (Transesterification):

  • Accurately weigh a known amount of the sample containing this compound into a screw-capped glass tube.[2]

  • Add 1 mL of a 2% methanolic sulfuric acid solution.[2]

  • Tightly cap the tube and heat at 80°C for 1 hour in a heating block or water bath.[2]

  • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution.[2]

  • Vortex the mixture vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC analysis.

2. Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or a FAME-specific column.[1]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 300°C

  • Injection Volume: 1 µL.[2]

  • Split Ratio: 20:1.[2]

High-Performance Liquid Chromatography (HPLC-CAD) Protocol

This method allows for the direct quantification of this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing behenyl linoleoleate.

  • Dissolve the sample in a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (e.g., 2:1 v/v), to a known concentration.[2]

  • Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detector: Charged Aerosol Detector (CAD).

  • Injection Volume: 10 µL.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the GC and HPLC analytical methods for this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis weigh Weigh Sample add_reagent Add Methanolic H₂SO₄ weigh->add_reagent heat Heat at 80°C for 1 hr add_reagent->heat extract Extract with Hexane heat->extract inject Inject Sample (1 µL) extract->inject Transfer Hexane Layer separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantify Methyl Linoleate detect->quantify

GC-FID Experimental Workflow for this compound Analysis.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-CAD Analysis weigh_hplc Weigh Sample dissolve Dissolve in Solvent weigh_hplc->dissolve filter_hplc Filter (0.45 µm) dissolve->filter_hplc inject_hplc Inject Sample (10 µL) filter_hplc->inject_hplc Transfer Filtrate separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc CAD Detection separate_hplc->detect_hplc quantify_hplc Quantify this compound detect_hplc->quantify_hplc

HPLC-CAD Experimental Workflow for this compound Analysis.

Conclusion

Both GC and HPLC are powerful techniques for the analytical validation of this compound. HPLC offers the advantage of direct analysis without derivatization, making it a more straightforward method for routine quality control.[1] GC, on the other hand, provides high sensitivity and is a well-established method for fatty acid analysis, although it requires a transesterification step. The choice between these methods will depend on the specific requirements of the analysis, available instrumentation, and the sample throughput needs. The provided protocols and performance data, based on closely related compounds, offer a solid foundation for developing and validating a robust analytical method for this compound.

References

A Comparative Analysis of the Thermal Properties of Behenyl Linoleate and Related Long-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of behenyl linoleate (B1235992) and other long-chain fatty acid esters. The correlation between molecular structure and thermal behavior is crucial for applications in pharmaceuticals, cosmetics, and material science, where these compounds are utilized for their specific melting and crystallization characteristics. This document summarizes key thermal data, details the experimental methodologies for their determination, and visually represents the structure-property relationships.

Correlation of Molecular Structure and Thermal Properties

The thermal properties of long-chain fatty acid esters, such as melting point and enthalpy of fusion, are intrinsically linked to their molecular structure. Key determining factors include the total chain length, the degree of saturation (number of double bonds), and the specific arrangement of the ester bond.[1][2][3] Saturated esters, with their linear hydrocarbon chains, can pack into highly ordered crystalline lattices, which require more energy to disrupt, resulting in higher melting points and enthalpies of fusion.[2][4]

The introduction of unsaturation (double bonds) into the fatty acid chain creates kinks in the molecular structure. This disruption hinders efficient packing into a stable crystal lattice, leading to a significant decrease in the melting point. For instance, the presence of a single double bond can lower the melting point by approximately 30°C. Consequently, behenyl linoleate, which contains two double bonds in its linoleate moiety, is expected to have a substantially lower melting point than its saturated analogue, behenyl stearate.

Comparative Thermal Data of Long-Chain Fatty Acid Esters
CompoundMolecular FormulaStructure of Fatty Acyl GroupAlcohol Chain LengthMelting Point (°C)Enthalpy of Fusion (ΔHfus) (J/g)Method of Determination
This compound C40H76O2Linoleate (C18:2)C22Est. < 0Not availableEstimated
Behenyl Oleate (B1233923) C40H78O2Oleate (C18:1)C22Not availableNot available-
Behenyl Stearate C40H80O2Stearate (C18:0)C22~66~200 (estimated)DSC
Behenyl Behenate C44H88O2Behenate (C22:0)C2270 - 74Not available-
Cetyl Palmitate C32H64O2Palmitate (C16:0)C1653.82 - 56.3246.10DSC

Note: The thermal properties of behenyl oleate are not well-documented in publicly available literature. The melting point of this compound is estimated to be significantly lower than its saturated and monounsaturated counterparts due to the presence of two double bonds.

Structure-Property Relationship Visualization

The following diagram illustrates the influence of the fatty acid moiety's saturation on the melting point of behenyl esters.

G Influence of Unsaturation on the Melting Point of Behenyl Esters cluster_key Key Behenyl_Stearate Behenyl Stearate (C18:0 Acyl Chain) Saturated Melting Point: ~66°C Behenyl_Oleate Behenyl Oleate (C18:1 Acyl Chain) Monounsaturated Melting Point: Significantly Lower Behenyl_Stearate->Behenyl_Oleate Introduction of one double bond Behenyl_Linoleate This compound (C18:2 Acyl Chain) Dounsaturated Melting Point: Substantially Lower Behenyl_Oleate->Behenyl_Linoleate Introduction of a second double bond Saturated Saturated Ester Monounsaturated Monounsaturated Ester Diunsaturated Diunsaturated Ester

Caption: Correlation between fatty acid unsaturation and melting point in C22 esters.

Experimental Protocols

The primary techniques for characterizing the thermal properties of long-chain fatty acid esters are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion of a material.

  • Objective: To determine the melting point (Tm), crystallization temperature (Tc), and the latent heat of fusion (ΔHfus) of the fatty acid ester.

  • Instrumentation: A heat-flux or power-compensation Differential Scanning Calorimeter.

  • Methodology:

    • Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

    • Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

    • Thermal Program:

      • The sample is typically heated at a constant rate (e.g., 10°C/min) to a temperature above its melting point.

      • It is then cooled at a controlled rate to observe crystallization.

      • A second heating scan is often performed to analyze the thermal behavior of the recrystallized sample.

  • Data Interpretation: The melting point is determined from the peak of the endothermic transition in the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability and decomposition profile of a substance.

  • Objective: To determine the onset temperature of decomposition and the thermal degradation profile of the fatty acid ester.

  • Instrumentation: A Thermogravimetric Analyzer.

  • Methodology:

    • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

    • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Data Collection: The weight of the sample is continuously monitored as a function of temperature.

  • Data Interpretation: The TGA curve plots the percentage of weight loss versus temperature. The onset of a significant weight loss indicates the beginning of thermal decomposition. For behenyl stearate, the decomposition onset temperature is in the range of 200-250°C.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the thermal analysis of a long-chain fatty acid ester.

G Workflow for Thermal Analysis of Fatty Acid Esters cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Weigh 2-5mg of sample into aluminum pan DSC_Seal Hermetically seal the pan DSC_Sample->DSC_Seal DSC_Analysis Heat at a controlled rate (e.g., 10°C/min) in N2 DSC_Seal->DSC_Analysis DSC_Data Obtain Thermogram (Heat Flow vs. Temperature) DSC_Analysis->DSC_Data DSC_Results Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC_Data->DSC_Results TGA_Sample Place sample in TGA pan TGA_Analysis Heat at a controlled rate (e.g., 10°C/min) TGA_Sample->TGA_Analysis TGA_Data Obtain Thermogram (Weight % vs. Temperature) TGA_Analysis->TGA_Data TGA_Results Determine Decomposition Temperature TGA_Data->TGA_Results Start Sample of Fatty Acid Ester Start->DSC_Sample Start->TGA_Sample

Caption: Standard experimental workflow for DSC and TGA analysis.

References

A Comparative Guide to the Synthesis of Behenyl Linoleate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of behenyl linoleate (B1235992), a valuable wax ester with applications in cosmetics, pharmaceuticals, and as a specialty lubricant, can be accomplished through two primary methodologies: traditional chemical synthesis and modern enzymatic synthesis. This guide provides an objective comparison of these two approaches, supported by experimental data from analogous long-chain wax ester syntheses, to assist researchers in selecting the optimal method for their specific applications.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong acids (e.g., p-toluenesulfonic acid, sulfuric acid)Immobilized lipases (e.g., Novozym 435 from Candida antarctica)
Typical Yield ~96.8%[1]>97%[1]
Reaction Time 8 hours or more[1]As low as 25 minutes (with ultrasound) to several hours[1]
Reaction Temperature High (e.g., 130°C)[1]Mild (e.g., 40-60°C)[1]
Solvent Often requires a solvent for azeotropic water removal (e.g., toluene)[1]Often solvent-free[1]
Selectivity Lower, can lead to byproducts and product darkening[1]High, minimizes side reactions[1]
Catalyst Reusability Limited for homogeneous acids; heterogeneous catalysts can be recycled[1]High, immobilized enzymes can be easily recovered and reused[1]
Environmental Impact Higher, due to harsh acids, high energy consumption, and potential for corrosive waste[1]Lower, due to milder conditions and a biodegradable catalyst[1]

Note: The quantitative data presented is based on the synthesis of closely related long-chain wax esters, such as decyl oleate (B1233923) and oleyl oleate, due to the limited availability of direct comparative studies on behenyl linoleate.[1]

Experimental Protocols

Chemical Synthesis: Acid-Catalyzed Esterification

This protocol describes a typical laboratory-scale synthesis of a long-chain wax ester like this compound using an acid catalyst.

Materials:

  • Linoleic Acid

  • Behenyl Alcohol

  • p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvent for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine linoleic acid and a slight excess (e.g., 1.1 to 1.5 molar equivalents) of behenyl alcohol.[2]

  • Solvent and Catalyst Addition: Add toluene to the flask in a sufficient amount to suspend the reactants. Add the acid catalyst (e.g., 0.5-1.0% of the total weight of the reactants).[2]

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by the amount of water collected. The reaction is considered complete when no more water is produced.[1]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine to neutralize and remove the acid catalyst and any unreacted acid.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be further purified by column chromatography or vacuum distillation to yield the final product.[1]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines a general procedure for the enzymatic synthesis of this compound, which offers a more environmentally friendly alternative.

Materials:

  • Linoleic Acid

  • Behenyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Solvent for purification (e.g., ethanol, isopropanol)

Procedure:

  • Reactant Setup: In a suitable reaction vessel, combine equimolar amounts of linoleic acid and behenyl alcohol.

  • Enzyme Addition: Add the immobilized lipase, typically at a loading of 5-10% by weight of the total reactants.[1]

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (typically 40-60°C) with constant stirring.[1][3] For a solvent-free system, the reaction is conducted neat. To drive the reaction towards completion, the water byproduct can be removed by conducting the reaction under a vacuum or by adding molecular sieves.[1]

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Catalyst Recovery: Upon completion, the immobilized enzyme can be easily separated from the reaction mixture by filtration. The recovered enzyme can be washed with a suitable solvent and reused for subsequent batches.[1]

  • Purification: The resulting this compound can be purified from any unreacted starting materials by recrystallization from a suitable solvent.

Visualizing the Synthesis Workflows

To further elucidate the distinct processes of chemical and enzymatic synthesis, the following diagrams illustrate the experimental workflows.

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Linoleic Acid + Behenyl Alcohol ReactionVessel Reflux with Dean-Stark Trap Reactants->ReactionVessel Solvent Toluene Solvent->ReactionVessel Catalyst p-TSA Catalyst->ReactionVessel Wash Wash with NaHCO3, Water, Brine ReactionVessel->Wash Cool Dry Dry with Na2SO4 Wash->Dry Concentrate Solvent Removal Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Behenyl Linoleate Purify->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Catalyst & Product Separation cluster_purification Purification cluster_final Final Products Reactants Linoleic Acid + Behenyl Alcohol ReactionVessel Stirred Reactor (40-60°C) Reactants->ReactionVessel Enzyme Immobilized Lipase (Novozym 435) Enzyme->ReactionVessel Filtration Filtration ReactionVessel->Filtration Cool ProductMixture Crude Behenyl Linoleate Filtration->ProductMixture RecoveredEnzyme Recovered Enzyme Filtration->RecoveredEnzyme Purify Recrystallization ProductMixture->Purify ReusedEnzyme Reused Enzyme RecoveredEnzyme->ReusedEnzyme FinalProduct Pure Behenyl Linoleate Purify->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Concluding Remarks

The choice between chemical and enzymatic synthesis of this compound hinges on the specific priorities of the research or production goals.

Chemical synthesis is a well-established and robust method that can deliver high yields.[1] However, it necessitates high temperatures, longer reaction times, and a more rigorous purification process to remove the corrosive acid catalyst, leading to a larger environmental footprint.[1]

Enzymatic synthesis , on the other hand, presents a greener and more efficient alternative.[1] It operates under mild conditions, exhibits high selectivity, and allows for the straightforward recovery and reuse of the biocatalyst.[1] While the initial cost of the immobilized enzyme may be higher, the benefits of reduced energy consumption, simplified purification, and improved environmental profile make it an increasingly attractive option for sustainable chemical production. For applications demanding high purity and adherence to green chemistry principles, enzymatic synthesis is the superior and more forward-looking approach.

References

Safety Operating Guide

Essential Safety and Handling Guidelines for Behenyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Behenyl linoleate (B1235992), a long-chain fatty acid ester. While Behenyl linoleate is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to maintain a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on the safety data sheets of structurally similar, non-hazardous long-chain fatty acid esters such as Behenyl Oleate and Behenyl Behenate.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses with side shields or safety goggles.Protects against accidental splashes or airborne particles of the solid material, especially during weighing or transfer. Direct contact with eyes may cause temporary irritation.[1]
Hand Protection Nitrile or latex gloves.Prevents direct skin contact. While not considered a skin irritant, prolonged exposure may cause temporary irritation for susceptible individuals.[1][2] Good personal hygiene, including washing hands after handling, should always be observed.[1]
Protective Clothing Standard laboratory coat.Protects clothing and skin from potential spills.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. A dust mask may be used if the material is a fine powder and there is a risk of inhalation.[1]This compound is a solid with low volatility. In situations where dust may be generated, a dust mask will prevent inhalation. If the product is heated, fumes may be produced, and a respirator mask should be used in case of fire.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always practice good industrial hygiene. Avoid contact with eyes, skin, and clothing. Minimize dust generation during handling. The usual precautions for handling chemicals should be observed.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from heat, sparks, and open flames. Avoid contact with oxidizing agents and strong acids.

Spill Management:

  • Small Spills: Small spills can be wiped up with a cloth or other absorbent material. The spill area should then be flushed with water.

  • Large Spills: For larger spills, cover with an inert absorbent material such as sand or earth, then collect the material into a suitable container for disposal. Note that spills may create a slip hazard.

Disposal:

  • This compound is not classified as hazardous waste.

  • Dispose of the material in accordance with local, state, and federal regulations. It is generally acceptable to send the material to a landfill.

  • Avoid discharging into sewers or drains.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response prep_review Review SDS and Handling Procedures prep_ppe Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat prep_review->prep_ppe handle_weigh Weigh this compound in a Ventilated Area prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer spill_contain Contain Spill with Absorbent Material handle_weigh->spill_contain If Spill Occurs post_clean Clean Work Area and Equipment handle_transfer->post_clean handle_transfer->spill_contain If Spill Occurs post_dispose Dispose of Waste (Gloves, etc.) Properly post_clean->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash spill_collect Collect and Place in Waste Container spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_clean->post_clean

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.